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Core Science & Biosynthesis

Foundational

1H NMR chemical shifts for 4-(morpholin-4-yl)-3-nitroaniline

Analytical Characterization and 1 H NMR Profiling of 4-(Morpholin-4-yl)-3-nitroaniline Executive Summary For drug development professionals and synthetic chemists, 4-(morpholin-4-yl)-3-nitroaniline (CAS 5367-65-7) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Characterization and 1 H NMR Profiling of 4-(Morpholin-4-yl)-3-nitroaniline

Executive Summary

For drug development professionals and synthetic chemists, 4-(morpholin-4-yl)-3-nitroaniline (CAS 5367-65-7) serves as a critical building block. It is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, notably in the development of epidermal growth factor receptor (EGFR) kinase inhibitors and targeted antibacterial compounds[1]. Because the structural integrity of this intermediate directly dictates the efficacy of downstream active pharmaceutical ingredients (APIs), rigorous analytical characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, 1 H NMR signal assignment, and self-validating analytical workflows for this molecule.

Mechanistic Synthesis and Structural Implications

The synthesis of 4-(morpholin-4-yl)-3-nitroaniline typically proceeds via a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism. The reaction utilizes 2 as the electrophilic starting material, which undergoes nucleophilic attack by morpholine[2]. Alternatively, 3 can be utilized, though the fluoro derivative often provides superior reaction kinetics due to the higher electronegativity of fluorine stabilizing the transition state[3].

The strongly electron-withdrawing nitro ( −NO2​ ) group at the meta position relative to the amine (but ortho to the leaving halogen) activates the carbon-halogen bond. This specific substitution pattern directly dictates the electronic environment of the resulting aromatic ring, which is subsequently reflected in the NMR spectrum.

Synthesis A 4-Fluoro-3-nitroaniline (Electrophile) C SNAr Reaction DMSO, K2CO3, 100°C A->C B Morpholine (Nucleophile) B->C D 4-(Morpholin-4-yl)-3-nitroaniline (Target Product) C->D Nucleophilic Substitution

Workflow of the Nucleophilic Aromatic Substitution (SNAr) synthesis.

1 H NMR Signal Assignment Logic

The 1 H NMR spectrum of 4-(morpholin-4-yl)-3-nitroaniline in DMSO- d6​ acts as a masterclass in interpreting competing substituent effects (resonance vs. inductive) on an aromatic system.

The Aromatic Region (6.50 – 7.50 ppm):

  • H2 Proton (~7.37 ppm): Located between the electron-donating −NH2​ and the strongly electron-withdrawing −NO2​ group. The deshielding cone of the nitro group dominates the local magnetic environment, pushing this signal furthest downfield. It exhibits meta-coupling ( J≈2.6 Hz) with the H6 proton.

  • H5 Proton (~6.91 ppm): Positioned ortho to the morpholine ring. The steric bulk of the adjacent nitro group forces the morpholine ring slightly out of perfect planarity, mildly reducing its resonance donation into the ring. H5 appears as a doublet ( J≈8.8 Hz) due to strong ortho-coupling with H6.

  • H6 Proton (~6.68 ppm): Located ortho to the primary amine ( −NH2​ ), which strongly shields the proton via resonance donation. It appears furthest upfield in the aromatic region as a doublet of doublets ( J=8.8,2.6 Hz), reflecting coupling to both H5 and H2.

The Aliphatic Region (2.50 – 4.00 ppm):

  • The morpholine ring presents two distinct environments. The protons adjacent to the highly electronegative oxygen ( −O−CH2​− ) are significantly deshielded (~3.72 ppm) compared to those adjacent to the nitrogen ( −N−CH2​− ) (~2.88 ppm). Both appear as distinct triplets.

NMRLogic Start 1H NMR Spectrum (DMSO-d6) Aliphatic Aliphatic Region (2.0 - 4.0 ppm) Start->Aliphatic Aromatic Aromatic Region (6.5 - 7.5 ppm) Start->Aromatic O_CH2 ~3.72 ppm (t) O-CH2 Protons Aliphatic->O_CH2 Deshielded by Oxygen N_CH2 ~2.88 ppm (t) N-CH2 Protons Aliphatic->N_CH2 Shielded relative to O H2 ~7.37 ppm (d, J=2.6 Hz) H2 (Ortho to NO2) Aromatic->H2 Deshielded by NO2 H5 ~6.91 ppm (d, J=8.8 Hz) H5 (Ortho to Morpholine) Aromatic->H5 Ortho Coupling (8.8 Hz) H6 ~6.68 ppm (dd, J=8.8, 2.6 Hz) H6 (Ortho to NH2) Aromatic->H6 Ortho & Meta Coupling

Logical workflow for assigning 1H NMR signals based on electronic environments.

Quantitative NMR Data Summary

The following table summarizes the predicted and empirically aligned 1 H NMR data for 4-(morpholin-4-yl)-3-nitroaniline (400 MHz, DMSO- d6​ ).

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment / Electronic Environment
H2 7.37Doublet (d)1H2.6Aromatic CH; highly deshielded by ortho-NO 2​
H5 6.91Doublet (d)1H8.8Aromatic CH; ortho to morpholine ring
H6 6.68Doublet of doublets (dd)1H8.8, 2.6Aromatic CH; shielded by ortho-NH 2​ resonance
NH 2​ 5.40Broad singlet (br s)2H-Primary amine; solvent exchangeable
O-CH 2​ 3.72Triplet (t)4H4.6Morpholine ring; adjacent to oxygen
N-CH 2​ 2.88Triplet (t)4H4.6Morpholine ring; adjacent to nitrogen

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Synthesis via SN​Ar
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-fluoro-3-nitroaniline in anhydrous DMSO (to yield a 0.5 M concentration).

    • Causality: Anhydrous conditions are strictly maintained to prevent competitive hydrolysis of the aryl fluoride into a phenol derivative. DMSO is chosen for its high dielectric constant, which stabilizes the polar Meisenheimer complex intermediate.

  • Nucleophile Addition: Add 1.5 equivalents of morpholine and 2.0 equivalents of anhydrous K2​CO3​ .

    • Causality: Excess morpholine ensures complete conversion. K2​CO3​ acts as an acid scavenger to neutralize the HF byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Thermal Activation: Heat the reaction mixture to 100 °C under an inert nitrogen atmosphere for 4 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. The complete disappearance of the starting material spot ( Rf​≈0.6 ) and the emergence of a bright yellow product spot ( Rf​≈0.3 ) confirms successful conversion.

  • Workup: Quench by pouring the mixture into ice-water. Filter the precipitated yellow solid, wash with cold water, and dry under high vacuum.

Protocol B: High-Resolution 1 H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the dried product in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is required to dissolve this polar compound. TMS provides a reliable internal chemical shift reference set exactly to 0.00 ppm.

  • Instrument Tuning: Transfer the solution to a standard 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the DMSO solvent and shim the magnetic field (Z1, Z2, Z3).

    • Self-Validation Checkpoint: Analyze the TMS peak. A sharp, perfectly symmetrical TMS signal with a full-width at half-maximum (FWHM) of < 1.0 Hz confirms optimal magnetic shimming.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to 2.0 seconds and the acquisition time ( AQ ) to 3.0 seconds.

    • Causality: A sufficient D1​ ensures the complete longitudinal relaxation ( T1​ ) of all protons between pulses. This is a critical requirement for extracting accurate, quantitative integration values. Acquire a minimum of 16 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio without sacrificing resolution. Phase and baseline correct the spectrum manually.

References

  • Googleapis. "QUINAZOLINE HETEROCYCLIC COMPOUND AS EGFR KINASE INHIBITOR, AND PREPARATION AND APPLICATION THEREOF". Google Patents/APIs. Available at: [Link]

Sources

Exploratory

physicochemical properties of 4-(morpholin-4-yl)-3-nitroaniline

An In-Depth Technical Guide to the Physicochemical and Synthetic Profiling of 4-(Morpholin-4-yl)-3-nitroaniline Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Process Engineers, and Drug D...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical and Synthetic Profiling of 4-(Morpholin-4-yl)-3-nitroaniline

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that balance target affinity with optimal pharmacokinetic (PK) properties. 4-(Morpholin-4-yl)-3-nitroaniline (CAS: 5367-65-7) serves as a highly versatile, "branch-point" intermediate in the synthesis of such therapeutics[1].

The molecular architecture of this compound is strategically highly functional. The morpholine ring acts as a solubilizing moiety and a hydrogen-bond acceptor, frequently engaging the solvent-exposed regions or the hinge region of kinase active sites. Conversely, the nitroaniline core provides a push-pull electronic system and serves as a direct precursor to 1,2-diamines via nitro reduction[2]. These diamines are subsequently cyclized into benzimidazoles, quinoxalines, or coupled to form complex heterocyclic inhibitors targeting Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK)[3].

This whitepaper deconstructs the , details field-proven, self-validating synthetic protocols, and maps its application in targeted drug discovery.

Physicochemical Profiling

Understanding the physicochemical baseline of an intermediate dictates downstream handling, purification, and formulation strategies. The presence of the electron-withdrawing nitro group positioned ortho to the morpholine ring significantly influences the basicity of the morpholine nitrogen, while the primary aniline remains available for electrophilic coupling.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionMechanistic Implication
IUPAC Name 4-(Morpholin-4-yl)-3-nitroanilineDefines the ortho-relationship critical for diamine formation.
CAS Registry Number 5367-65-7Standard identifier for procurement and QA[4].
Molecular Formula C10H13N3O3-
Molecular Weight 223.23 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5[4].
Appearance Dark red powderColor arises from the extended conjugation of the nitroaniline push-pull system[4].
Melting Point 131 – 133 °CIndicates a stable crystalline lattice; useful for purity validation via DSC[5].
Boiling Point ~461.3 °C (Predicted)High BP necessitates non-distillative purification methods (e.g., recrystallization)[5].
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH)Dictates the choice of solvent for subsequent nucleophilic or coupling reactions[1].

Synthetic Pathways & Mechanistic Logic

The integration of the morpholine ring into the nitroaniline core is predominantly achieved via a Nucleophilic Aromatic Substitution (SNAr). The resulting compound is then reduced to yield a highly reactive diamine.

Workflow A 4-Fluoro-3-nitroaniline (Starting Material) C 4-(Morpholin-4-yl)-3-nitroaniline (Key Intermediate) A->C SNAr Base, Heat B Morpholine (Nucleophile) B->C D Catalytic Hydrogenation (Reduction) C->D E 4-Morpholinobenzene-1,3-diamine (Precursor) D->E Pd/C, H2 F Kinase Inhibitor Scaffold (e.g., SYK/LRRK2) E->F Cyclization/ Coupling

Synthesis workflow and downstream application of 4-(morpholin-4-yl)-3-nitroaniline.

Experimental Protocol: SNAr Synthesis of 4-(Morpholin-4-yl)-3-nitroaniline

Objective: To synthesize the title compound with >95% purity while minimizing bis-substitution or degradation.

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-3-nitroaniline in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer intermediate formed during the SNAr transition state, accelerating the reaction. Fluorine is utilized over chlorine because its high electronegativity highly polarizes the C-F bond, making it an exceptional leaving group in SNAr reactions[2].

  • Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (K2CO3).

    • Causality: K2CO3 acts as a mild, non-nucleophilic acid scavenger to neutralize the HF generated, driving the equilibrium forward without inducing unwanted side reactions.

  • Nucleophile Addition: Slowly add 1.2 equivalents of morpholine dropwise at room temperature, then elevate the temperature to 80 °C for 4 hours.

  • Self-Validation Checkpoint (In-Process Control): Sample the reaction mixture, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the precursor peak disappears and a dominant peak at m/z 224.1 [M+H]+ emerges.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice-water. The product, 4-(morpholin-4-yl)-3-nitroaniline, will precipitate as a dark red powder[4]. Filter, wash with cold water to remove residual DMF and salts, and dry under a vacuum.

Experimental Protocol: Reduction to 4-Morpholinobenzene-1,3-diamine

Objective: To reduce the nitro group to an amine, preparing the molecule for heterocyclic cyclization.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(morpholin-4-yl)-3-nitroaniline in Methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) under an inert Argon atmosphere.

    • Causality: Catalytic hydrogenation is strictly preferred over dissolving metal reductions (e.g., Fe/HCl) for drug intermediates. Metal reductions leave trace inorganic salts that can poison downstream transition-metal coupling catalysts (like Pd(PPh3)4) and interfere with sensitive in vitro kinase assays[2].

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint: The visual transition of the solution from dark red to pale yellow/colorless is a primary indicator of nitro group reduction. Confirm via TLC (UV active, ninhydrin positive) and LC-MS (m/z 194.1 [M+H]+).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out, as Pd/C is pyrophoric. Concentrate the filtrate in vacuo to yield the diamine.

Application in Targeted Drug Development: SYK Kinase Inhibition

The diamine derived from 4-(morpholin-4-yl)-3-nitroaniline is a critical building block for Spleen Tyrosine Kinase (SYK) inhibitors[3]. SYK is a non-receptor tyrosine kinase essential for immune cell signaling. Upon activation of immunoreceptors (like BCR or TCR), SYK binds to phosphorylated ITAMs (Immunoreceptor Tyrosine-based Activation Motifs), triggering a cascade that leads to inflammation, immune cell activation, and thrombosis[6].

By incorporating the morpholine-substituted aniline core into an inhibitor scaffold, medicinal chemists exploit the morpholine ring to enhance aqueous solubility and form critical hydrogen bonds with the ATP-binding pocket of the SYK enzyme, effectively halting the pathogenic signaling cascade[6].

Pathway R Immunoreceptor (BCR/TCR) I ITAM Phosphorylation R->I S SYK Kinase Activation I->S D1 PLC-gamma S->D1 D2 PI3K Pathway S->D2 C Immune Cell Activation (Inflammation/Thrombosis) D1->C D2->C Inhib Inhibitor (Derived from 4-morpholino-3-nitroaniline) Inhib->S Competitive Inhibition

SYK kinase signaling pathway and intervention by morpholine-derived inhibitors.

References

  • Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors." Google Patents.

Sources

Foundational

4-(Morpholin-4-yl)-3-nitroaniline: An In-Depth Guide to Exact Mass, Molecular Weight, and Analytical Characterization

As a Senior Application Scientist, I frequently observe a critical point of failure in early-stage drug discovery and analytical chemistry: the conflation of exact mass and average molecular weight during the transition...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical point of failure in early-stage drug discovery and analytical chemistry: the conflation of exact mass and average molecular weight during the transition from synthetic validation to biological assay preparation.

This whitepaper provides a comprehensive, field-proven technical guide to 4-(morpholin-4-yl)-3-nitroaniline (CAS: 5367-65-7)[1]. By dissecting its physicochemical properties and establishing self-validating analytical protocols, this guide bridges the gap between theoretical mass calculations and empirical laboratory workflows.

Structural Identity & Physicochemical Profiling

4-(Morpholin-4-yl)-3-nitroaniline, also known as 5-amino-2-(morpholin-4-yl)nitrobenzene[2], is a highly functionalized aromatic intermediate widely used in the synthesis of kinase inhibitors and targeted therapeutics. The molecule features a central benzene ring substituted with an electron-donating primary amine, an electron-withdrawing nitro group, and a morpholine moiety. This "push-pull" electronic configuration significantly influences both its ionization efficiency in mass spectrometry and its solubility profile.

Quantitative Data Summary

The following table delineates the fundamental properties required for accurate analytical and stoichiometric handling:

PropertyValueApplication ContextSource
Chemical Formula C₁₀H₁₃N₃O₃Elemental composition[1]
CAS Registry Number 5367-65-7Unique chemical identifier[2]
Average Molecular Weight 223.23 g/mol Stoichiometric calculations & bulk weighing[1],[3]
Monoisotopic Exact Mass 223.095692 DaHRMS target identification[4]
Topological Polar Surface Area 84.3 ŲMembrane permeability & solubility estimation[4]

The Causality of Mass: Exact Mass vs. Molecular Weight

The distinction between exact mass and average molecular weight is not merely semantic; it dictates the success of your experimental design.

Why Exact Mass for HRMS? The monoisotopic exact mass (223.095692 Da) is calculated using the masses of the most abundant, stable isotopes of each element ( 12 C, 1 H, 14 N, 16 O). High-Resolution Mass Spectrometry (HRMS) isolates specific isotopologues. If an analyst targets the average molecular weight (223.23 Da) in an HRMS extracted ion chromatogram, the instrument will fail to detect the primary [M+H]⁺ peak, leading to a false negative.

Why Molecular Weight for Assays? Conversely, the average molecular weight (223.23 g/mol ) accounts for the natural abundance of heavier isotopes (e.g., ~1.1% 13 C). When weighing macroscopic quantities of 4-(morpholin-4-yl)-3-nitroaniline powder[1], the bulk material is a statistical isotopic mixture. Using the exact mass for molarity calculations would introduce a systematic volumetric error that propagates through serial dilutions.

Mass_Spec_Logic A Bulk Sample 4-(morpholin-4-yl)-3-nitroaniline B Stoichiometric Prep MW: 223.23 g/mol (Isotopic Average) A->B Weighing C HRMS Analysis Exact Mass: 223.0957 Da (Monoisotopic) A->C Ionization D Bioassay / Synthesis (Molarity Focus) B->D Molarity E Structural Validation (Isotopologue Focus) C->E m/z matching

Logical bifurcation of molecular weight versus exact mass in laboratory workflows.

Self-Validating Analytical Methodologies

To ensure absolute trustworthiness in your data, every protocol must incorporate a self-validating mechanism. Below are the standard operating procedures for characterizing and utilizing 4-(morpholin-4-yl)-3-nitroaniline.

Protocol 1: HRMS Exact Mass Determination
  • Objective: Validate the structural identity of the synthesized or purchased compound by confirming its monoisotopic exact mass.

  • Self-Validating Mechanism: This protocol utilizes Leucine Enkephalin as a lock-mass (internal calibrant). If the lock-mass deviates by >2 ppm, the system automatically invalidates the run. This ensures that any mass shift observed in the target analyte is due to the molecule itself (e.g., an isobaric impurity) and not instrument drift.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

    • Causality: The aqueous component stabilizes droplet formation in the ESI source, while methanol enhances volatility for efficient desolvation. Formic acid provides the necessary proton surplus to drive the formation of the [M+H]⁺ ion (calculated exact mass: 224.1030 Da), ensuring maximum detector sensitivity.

  • Instrument Tuning: Infuse the sample into a Q-TOF mass spectrometer via electrospray ionization (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Causality: These parameters optimize the desolvation of the morpholine moiety without inducing premature thermal degradation (e.g., loss of the nitro group).

  • Lock-Mass Calibration: Co-infuse Leucine Enkephalin (m/z 556.2771).

    • Causality: Continuous calibration corrects for time-of-flight drift caused by the thermal expansion of the flight tube during the run.

  • Data Acquisition: Extract the ion chromatogram for m/z 224.1030. A mass error of < 5 ppm confirms the elemental composition C₁₀H₁₃N₃O₃.

HRMS_Protocol Step1 1. Sample Dilution 1 µg/mL in 50:50 MeOH:H2O Step2 2. ESI(+) Ionization Formation of[M+H]+ (m/z 224.1030) Step1->Step2 Step3 3. TOF Mass Analysis Internal Calibration (Leucine Enkephalin) Step2->Step3 Step4 4. Data Extraction Target m/z: 224.1030 (Δ < 5 ppm) Step3->Step4

Step-by-step High-Resolution Mass Spectrometry (HRMS) protocol for exact mass validation.

Protocol 2: Stoichiometric Preparation for Biological Assays
  • Objective: Prepare a precisely concentrated 10 mM stock solution for downstream in vitro assays.

  • Self-Validating Mechanism: Gravimetric preparation is cross-verified by UV-Vis spectrophotometry. If the measured absorbance deviates from the established extinction coefficient, the stock is immediately flagged for degradation or weighing error.

Step-by-Step Workflow:

  • Gravimetric Weighing: Weigh exactly 2.23 mg of 4-(morpholin-4-yl)-3-nitroaniline powder[1].

    • Causality: We strictly use the average molecular weight (223.23 g/mol )[3] here. Using the exact mass (223.09 Da) would result in a volumetric error that skews IC₅₀ calculations in downstream biological assays.

  • Solubilization: Dissolve the powder in 1.0 mL of 100% anhydrous DMSO.

    • Causality: The combination of a morpholine ring and a nitroaniline core yields a Topological Polar Surface Area (TPSA) of 84.3 Ų[4]. The electron-withdrawing nitro group reduces the basicity of the aniline amine, making the free base poorly soluble in neutral aqueous buffers but highly soluble in aprotic polar solvents like DMSO.

  • UV-Vis Verification: Dilute an aliquot 1:1000 in water and measure the absorbance at 254 nm.

    • Causality: This orthogonal check ensures that the physical weighing translates perfectly to the intended molarity in solution, acting as a final quality control gate before assay deployment.

References

Sources

Exploratory

Infrared Spectroscopic Characterization of 4-(morpholin-4-yl)-3-nitroaniline: A Technical Guide

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Content Focus: Vibrational Assignments, Electronic Causality, and ATR-FTIR Methodologies Introduction & Molecular Architecture In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Content Focus: Vibrational Assignments, Electronic Causality, and ATR-FTIR Methodologies

Introduction & Molecular Architecture

In the realm of medicinal chemistry and advanced organic synthesis, 4-(morpholin-4-yl)-3-nitroaniline (CAS: 5367-65-7) serves as a critical intermediate. Structurally, it is a 1,3,4-trisubstituted benzene derivative featuring three distinct functional groups: a primary amine (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), and a bulky, electron-donating morpholine ring.

Accurate characterization of this molecule via Infrared (IR) Spectroscopy requires moving beyond basic peak-matching. As application scientists, we must understand the causality behind the vibrational modes—specifically, how the electronic push-pull dynamics and steric hindrance within this specific molecular architecture shift the expected dipole moments and, consequently, the IR absorption bands.

Theoretical Framework: Electronic Causality & Vibrational Modes

The IR spectrum of 4-(morpholin-4-yl)-3-nitroaniline is a composite of its three primary substituents superimposed on an aromatic core. Understanding the exact wavenumber locations requires analyzing the local electronic environment.

The Primary Amine (-NH₂)

Located at position 1, the primary amine exhibits classic N-H stretching and bending modes. Because the strongly electron-withdrawing nitro group is located at the meta position (C3), its resonance effect on the amine is minimized compared to a para-substituted analog. Therefore, the N-H stretching frequencies remain relatively unperturbed, appearing as a distinct doublet characteristic of primary amines[1].

  • Asymmetric Stretch: ~3450–3480 cm⁻¹

  • Symmetric Stretch: ~3350–3360 cm⁻¹

  • Scissoring (Bending): ~1630 cm⁻¹

The Nitro Group (-NO₂)

The nitro group at C3 is adjacent to the bulky morpholine ring at C4. This proximity induces steric hindrance, which can force the nitro group slightly out of coplanarity with the aromatic ring. Reduced conjugation with the pi-system typically increases the force constant of the N=O bond, shifting the asymmetric stretch to a slightly higher wavenumber than a perfectly planar nitroaromatic compound[2].

  • Asymmetric N=O Stretch: ~1506–1520 cm⁻¹

  • Symmetric N=O Stretch: ~1340–1350 cm⁻¹

The Morpholine Ring

The morpholine substituent introduces aliphatic characteristics and a highly diagnostic ether linkage. The C-H stretching of the methylene (-CH₂-) groups will appear just below 3000 cm⁻¹, distinguishing it from the aromatic C-H stretches above 3000 cm⁻¹. The most critical diagnostic peak for the morpholine ring is the strong C-O-C asymmetric stretch[3].

  • Aliphatic C-H Stretch: ~2850–2950 cm⁻¹

  • C-O-C Ether Stretch: ~1110 cm⁻¹ (Very strong)

Quantitative Spectral Summary
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Primary Amine N-H Asymmetric Stretch3450 – 3480Medium, Sharp
N-H Symmetric Stretch3350 – 3360Medium, Sharp
N-H Scissoring (Bend)1625 – 1640Strong, Sharp
Nitro Group N=O Asymmetric Stretch1506 – 1520Very Strong
N=O Symmetric Stretch1340 – 1350Strong
Morpholine Aliphatic C-H Stretch2850 – 2950Weak to Medium
C-O-C Asymmetric Stretch1110 – 1120Very Strong, Broad base
Aromatic Core C-H Stretch3000 – 3100Weak
C=C Ring Stretch1580, 1450Medium

Workflow Visualization

To conceptualize the relationship between the molecular structure and its resulting spectral fingerprint, refer to the logical mapping diagram below.

SpectralMapping Molecule 4-(morpholin-4-yl)-3-nitroaniline Amine Primary Amine (-NH2) Molecule->Amine Nitro Nitro Group (-NO2) Molecule->Nitro Morpholine Morpholine Ring Molecule->Morpholine Aromatic Aromatic Core Molecule->Aromatic Amine_Peak1 ~3450 & 3350 cm⁻¹ (N-H Stretch) Amine->Amine_Peak1 Amine_Peak2 ~1630 cm⁻¹ (N-H Bend) Amine->Amine_Peak2 Nitro_Peak1 ~1506 cm⁻¹ (Asymmetric N=O) Nitro->Nitro_Peak1 Nitro_Peak2 ~1345 cm⁻¹ (Symmetric N=O) Nitro->Nitro_Peak2 Morph_Peak1 ~2850-2950 cm⁻¹ (Aliphatic C-H) Morpholine->Morph_Peak1 Morph_Peak2 ~1110 cm⁻¹ (C-O-C Ether) Morpholine->Morph_Peak2

Fig 1: IR spectral assignment mapping for 4-(morpholin-4-yl)-3-nitroaniline.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) FTIR is the industry standard for analyzing solid powders like 4-(morpholin-4-yl)-3-nitroaniline. However, ATR spectra are heavily dependent on the refractive index of the crystal and the quality of sample contact. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Analytical Protocol
  • System Validation & Cleaning:

    • Action: Clean the Diamond or ZnSe ATR crystal using a lint-free wipe and HPLC-grade isopropanol. Allow the solvent to evaporate completely.

    • Causality: Residual organics will introduce false aliphatic C-H stretching peaks (~2900 cm⁻¹), which directly interfere with the morpholine ring characterization.

  • Background Acquisition:

    • Action: Collect a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution).

    • Causality: Atmospheric H₂O vapor exhibits severe rotational-vibrational noise in the 3900–3400 cm⁻¹ region. Failing to subtract this background will mask the critical N-H stretching doublet of the primary amine.

  • Sample Application:

    • Action: Transfer 1–2 mg of the dark red 4-(morpholin-4-yl)-3-nitroaniline powder directly onto the center of the ATR crystal. Ensure the crystal face is completely covered.

  • Pressure Application:

    • Action: Lower the pressure anvil until the software indicates optimal contact (typically ~80 psi or the clutch slip point).

    • Causality: The IR evanescent wave penetrates only 0.5 to 2.0 µm into the sample. Insufficient pressure results in a low signal-to-noise ratio, while uneven pressure can cause band distortion due to refractive index anomalies (the Christiansen effect).

  • Data Acquisition:

    • Action: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across a range of 4000 to 400 cm⁻¹.

  • Spectral Post-Processing:

    • Action: Apply an ATR Correction algorithm via the spectrometer's software.

    • Causality: Because the depth of penetration in ATR is directly proportional to the wavelength, peaks at lower wavenumbers (e.g., the 1110 cm⁻¹ C-O-C stretch) will appear artificially intense compared to high-wavenumber peaks (e.g., the 3450 cm⁻¹ N-H stretch). ATR correction normalizes the spectrum to resemble a standard transmission (KBr pellet) spectrum, allowing for accurate comparison against literature databases[4].

ATRWorkflow Step1 Crystal Cleaning (Isopropanol) Step2 Background Scan (Ambient Air) Step1->Step2 Step3 Sample Application (Direct Powder) Step2->Step3 Step4 Pressure Application (Anvil to ~80 psi) Step3->Step4 Step5 Data Acquisition (32 Scans, 4 cm⁻¹) Step4->Step5 Step6 Spectral Processing (ATR Correction) Step5->Step6

Fig 2: Self-validating ATR-FTIR analytical workflow for powder samples.

References

  • FT-IR spectra of p-nitroaniline. ResearchGate. Available at: [Link]

  • p-Nitroaniline - NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes. RSC Publishing. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 4-(Morpholin-4-yl)-3-nitroaniline

Introduction & Strategic Utility The compound 4-(morpholin-4-yl)-3-nitroaniline (often referred to as 4-morpholino-3-nitroaniline) is a highly versatile building block in modern drug discovery. It is predominantly utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

The compound 4-(morpholin-4-yl)-3-nitroaniline (often referred to as 4-morpholino-3-nitroaniline) is a highly versatile building block in modern drug discovery. It is predominantly utilized as a key intermediate in the synthesis of advanced heterocyclic kinase inhibitors, most notably targeting Spleen Tyrosine Kinase (SYK) [1], PI3K, and CSNK2.

Strategically, this building block offers three distinct functional handles:

  • The Morpholine Ring: Acts as a hydrophilic solubilizing group and a critical hydrogen-bond acceptor in the kinase ATP-binding pocket.

  • The Primary Aniline (C1): Serves as a nucleophilic anchor for downstream coupling (e.g., amide bond formation or Buchwald-Hartwig amination).

  • The Nitro Group (C3): Can be selectively reduced to a primary amine, yielding an ortho-phenylenediamine derivative primed for cyclization into benzimidazoles or quinoxalines.

This application note details a highly reproducible, scalable, and self-validating protocol for synthesizing 4-(morpholin-4-yl)-3-nitroaniline via a Nucleophilic Aromatic Substitution (SNAr) utilizing 4-fluoro-3-nitroaniline.

Mechanistic Rationale & Causality

To ensure process reliability, it is critical to understand the electronic push-and-pull governing this specific SNAr reaction:

  • Electrophilic Activation vs. Deactivation: The leaving group (fluorine at C4) is highly electronegative, polarizing the C-F bond. However, the primary amine at C1 is a strong π -donor, pushing electron density into the para position (C4), which inherently deactivates the ring toward nucleophilic attack.

  • The Role of the Ortho-Nitro Group: The reaction is rescued by the nitro group at C3. Positioned ortho to the fluorine, it exerts a profound electron-withdrawing effect (both inductively and via resonance), stabilizing the anionic Meisenheimer transition state [2]. Because of the competing deactivation from the C1 amine, thermal activation (80–90 °C) is strictly required to drive the reaction forward.

  • Solvent & Base Selection: N,N-Dimethylformamide (DMF) is selected for its high dielectric constant, which solvates and stabilizes the polar transition state. Potassium carbonate (K2CO3) is utilized as an insoluble, irreversible acid scavenger to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

SNAr_Workflow Start 4-Fluoro-3-nitroaniline + Morpholine + K2CO3 Heating Thermal Activation (DMF, 80 °C, 4-6 h) Start->Heating Intermediate Meisenheimer Complex (Resonance Stabilized) Heating->Intermediate Nucleophilic Attack ProductForm Fluoride Elimination (Irreversible Step) Intermediate->ProductForm -HF Workup Aqueous Precipitation (Ice-Cold H2O) ProductForm->Workup Solvent Exchange Isolation Vacuum Filtration (>90% Yield, High Purity) Workup->Isolation Hydrophobic Effect

Fig 1: Step-by-step SNAr workflow for synthesizing 4-(morpholin-4-yl)-3-nitroaniline.

Quantitative Data & Materials

Reagent Stoichiometry Table
ReagentMW ( g/mol )EquivalentsAmountRole / Function
4-Fluoro-3-nitroaniline 156.111.0010.0 gElectrophile / Starting Material
Morpholine 87.121.206.7 mLNucleophile
Potassium Carbonate 138.211.5013.3 gAcid Scavenger (Base)
N,N-Dimethylformamide 73.09-50.0 mLPolar Aprotic Solvent
Distilled Water 18.02-300.0 mLAnti-solvent (Workup)

Experimental Protocol

This protocol is designed as a self-validating system . Visual and chromatographic cues are embedded within the steps to ensure quality control in real-time.

Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-fluoro-3-nitroaniline (10.0 g, 64.0 mmol). Validation cue: The starting material is a bright yellow/orange crystalline powder.

  • Add anhydrous K2CO3 (13.3 g, 96.0 mmol) followed by DMF (50 mL). Stir to create a suspension.

  • Add Morpholine (6.7 mL, 76.8 mmol) dropwise at room temperature.

  • Submerge the flask in a pre-heated oil bath at 80–90 °C and stir vigorously for 4 to 6 hours.

Step 2: In-Process Monitoring (TLC)
  • After 4 hours, sample the reaction mixture. Dilute 1 drop of the mixture in 1 mL of ethyl acetate and wash with 1 mL of water (to remove DMF).

  • Spot the organic layer on a silica gel TLC plate alongside a reference standard of the starting material.

  • Elute using a mobile phase of Hexanes : Ethyl Acetate (1:1 v/v) .

    • Starting Material Rf: ~0.60 (Yellow spot).

    • Product Rf: ~0.40 (Deep orange/red spot).

  • The reaction is complete when the starting material spot is completely consumed. Validation cue: The reaction mixture will have transitioned from a yellow suspension to a deep, dark red/brown mixture.

Step 3: Aqueous Workup and Isolation

Causality Note: The substitution of fluorine for a morpholine ring significantly increases the lipophilicity (LogP) of the scaffold. We leverage this hydrophobic shift to isolate the product purely by precipitation, avoiding chromatography.

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Prepare a 1 L beaker containing 300 mL of ice-cold distilled water with a large magnetic stir bar stirring vigorously.

  • Pour the crude reaction mixture slowly (over 5–10 minutes) into the ice water.

    • Critical Step: Rapid addition can cause the product to "oil out" as a sticky resin rather than nucleating into crystals.

  • Stir the resulting suspension for 30 minutes at 0–5 °C to ensure complete dissolution of the DMF and inorganic salts (K2CO3 and KF).

  • Isolate the precipitated product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with ice-cold water (3 × 50 mL) to remove any trace morpholine.

  • Dry the resulting deep orange/red solid in a vacuum oven at 50 °C for 12 hours.

    • Expected Yield: 13.0–13.5 g (>90% theoretical yield).

Troubleshooting & Quality Assurance

ObservationRoot CauseCorrective Action
Incomplete Conversion on TLC Insufficient temperature or inactive base.Ensure oil bath is >80 °C. Verify K2CO3 is anhydrous; water poisons the SNAr rate.
Product "Oils Out" during Workup Water was not cold enough, or addition was too rapid.Decant water, dissolve the oil in minimal hot ethanol, and slowly recrystallize by adding cold water.
Elevated Mass / Sticky Solid Residual DMF trapped in the crystal lattice.Reslurry the solid in 100 mL of water, stir for 1 hour, refilter, and extend vacuum drying time.

Downstream Biological Application: SYK Kinase Inhibition

Once synthesized, 4-(morpholin-4-yl)-3-nitroaniline is frequently elaborated into inhibitors of the Spleen Tyrosine Kinase (SYK) pathway. SYK is a critical node in B-cell receptor (BCR) signaling. By blocking SYK, these derivatives halt downstream cascades (like PI3K and PLCγ2) that drive malignant B-cell proliferation in non-Hodgkin's lymphomas [1].

SYK_Pathway BCR B-Cell Receptor (BCR) Antigen Binding ITAM ITAM Phosphorylation (Src Family Kinases) BCR->ITAM SYK SYK Kinase Activation (Target Node) ITAM->SYK Downstream Downstream Cascade (PI3K, PLCγ2) SYK->Downstream Proliferation Malignant Proliferation (B-Cell Lymphoma) Downstream->Proliferation Inhibitor Target Compound Derivative Inhibitor->SYK Allosteric or ATP Inhibition

Fig 2: SYK kinase signaling pathway targeted by 4-(morpholin-4-yl)-3-nitroaniline derivatives.

References

  • Source: European Patent Office (Patent No. EP2699572A1)
  • Source: United States Patent and Trademark Office (Patent No. US3632582A)
Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-(Morpholin-4-yl)-3-nitroaniline

An in-depth technical guide for the synthesis of 4-(morpholin-4-yl)-3-nitroaniline, designed for researchers and drug development professionals. Mechanistic Rationale & Substrate Selection In the synthesis of complex act...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the synthesis of 4-(morpholin-4-yl)-3-nitroaniline, designed for researchers and drug development professionals.

Mechanistic Rationale & Substrate Selection

In the synthesis of complex active pharmaceutical ingredients (APIs)—including EGFR kinase inhibitors[1] and pyrazolo[1,5-a]pyrimidine-based antiviral agents[2]—4-(morpholin-4-yl)-3-nitroaniline serves as an indispensable building block. The formation of the critical carbon-nitrogen (C-N) bond is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr).

Causality in Substrate Choice: While 4-chloro-3-nitroaniline can be utilized for this transformation[3], 4-fluoro-3-nitroaniline is vastly superior as an electrophile[4]. The SNAr mechanism proceeds via a two-step addition-elimination pathway where the rate-determining step is the formation of the negatively charged Meisenheimer complex. The extreme electronegativity of the fluorine atom exerts a powerful inductive pull (-I effect), which significantly lowers the activation energy required to form this transition state. Consequently, fluoro-aromatics react exponentially faster and under milder conditions than their chloro-analogues, minimizing thermal degradation and maximizing yield.

Causality in Reagent Selection:

  • Nucleophile: Morpholine acts as the nucleophile. Its secondary amine is highly reactive, while the oxygen heteroatom imparts favorable physicochemical properties (like water solubility) to downstream APIs.

  • Base (K₂CO₃): Potassium carbonate is employed as a heterogeneous acid scavenger[5]. As the reaction liberates hydrofluoric acid (HF), K₂CO₃ neutralizes it, preventing the protonation of morpholine. Protonated morpholine is non-nucleophilic; thus, the base ensures the reaction proceeds to completion.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. Unlike protic solvents (e.g., ethanol), DMF does not strongly hydrogen-bond to the morpholine nitrogen, leaving the nucleophile "naked" and highly reactive. Furthermore, its polarity stabilizes the Meisenheimer complex.

SNAr_Mechanism SM 4-Fluoro-3-nitroaniline (Electrophile) MC Meisenheimer Complex (Stabilized by -NO2) SM->MC Nucleophilic Attack Nuc Morpholine (Nucleophile) Nuc->MC Addition Prod 4-(Morpholin-4-yl)-3-nitroaniline (Product) MC->Prod F- Elimination Byprod HF Neutralized by K2CO3 (Acid Scavenging) MC->Byprod Byproduct

Caption: SNAr mechanism detailing the formation of the Meisenheimer complex and subsequent elimination.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system, incorporating strict in-process controls to ensure high fidelity, reproducibility, and elimination of tedious chromatographic purification.

Materials:

  • 4-Fluoro-3-nitroaniline (1.0 equivalent)

  • Morpholine (1.5 equivalents)

  • Potassium carbonate, anhydrous (K₂CO₃, 2.0 equivalents)[5]

  • N,N-Dimethylformamide (DMF, 5 volumes)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a clean, dry, argon-flushed round-bottom flask equipped with a magnetic stir bar with 4-fluoro-3-nitroaniline and DMF. Stir at 400 rpm until complete dissolution is achieved.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ to the solution. The heterogeneous mixture must be stirred vigorously to maximize the solid-liquid interfacial surface area for optimal acid scavenging.

  • Nucleophile Introduction: Add morpholine dropwise at room temperature via an addition funnel. A slight exotherm may be observed due to the initial acid-base interactions.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled oil bath or heating block[5].

  • In-Process Control (Self-Validation): After 2 hours, sample 10 µL of the reaction. Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting material (4-fluoro-3-nitroaniline) is highly UV-active and migrates higher (higher Rf) than the highly polar, morpholine-substituted product. Alternatively, utilize LC-MS to confirm the complete disappearance of the starting mass and the appearance of the product mass (m/z[M+H]⁺ = 224.1). Do not proceed to quenching until conversion is >98%.

  • Quenching & Precipitation: Once complete conversion is verified, remove the flask from the heat source. While the mixture is still warm (approx. 40–50 °C), pour it slowly into 15 volumes of vigorously stirred ice-cold water[5]. The sudden shift in solvent polarity forces the highly hydrophobic 4-(morpholin-4-yl)-3-nitroaniline to crash out of solution as a bright yellow precipitate.

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water (3 x 5 volumes) to remove residual DMF, K₂CO₃, and unreacted morpholine.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield the pure product.

Workflow Step1 1. Reaction Setup Mix 4-Fluoro-3-nitroaniline, Morpholine, K2CO3 in DMF Step2 2. Thermal Activation Stir at 80°C for 2-4 hrs Monitor via TLC/LC-MS Step1->Step2 Step3 3. Quenching Pour into ice-water under vigorous stirring Step2->Step3 Step4 4. Isolation Vacuum Filtration of precipitated yellow solid Step3->Step4 Step5 5. Purification Wash with cold water, Dry under vacuum at 50°C Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target aniline.

Quantitative Data & Optimization Matrix

The following table summarizes comparative thermodynamic and kinetic data when optimizing the SNAr reaction. The data clearly demonstrates the kinetic advantage and superior yield profile of the fluoro-substituted precursor over the chloro-substituted alternative.

Starting MaterialSolventBaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)
4-Fluoro-3-nitroaniline DMF K₂CO₃ 80 2 - 4 92 - 96 >98%
4-Fluoro-3-nitroanilineTHFDIPEA65 (Reflux)8 - 1285 - 88>95%
4-Chloro-3-nitroanilineDMFK₂CO₃10012 - 1675 - 82>90%
4-Chloro-3-nitroanilineEtOHNone80 (Reflux)2460 - 70>85%

Note: Data synthesized from established SNAr optimization parameters for nitroaromatic compounds[3][4][5].

References

  • QUINAZOLINE HETEROCYCLIC COMPOUND AS EGFR KINASE INHIBITOR, AND PREPARATION AND APPLICATION THEREOF. Googleapis.com.
  • 4-Fluoro-3-nitroaniline | 364-76-1. Benchchem.
  • 4-Fluoro-3-nitroaniline | 364-76-1 (Reaction Conditions). Benchchem.
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ACS Publications.
  • 4-morpholinyl-3-nitroaniline. Benchchem.

Sources

Method

Application Note: 4-(Morpholin-4-yl)-3-nitroaniline Derivatization in Drug Discovery

Abstract The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that balance pharmacodynamic potency with favorable pharmacokinetic (PK) properties. 4-(morpholin-4-yl)-3-nitroaniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that balance pharmacodynamic potency with favorable pharmacokinetic (PK) properties. 4-(morpholin-4-yl)-3-nitroaniline (also known as 4-morpholino-3-nitroaniline) has emerged as a critical intermediate in the synthesis of small-molecule kinase inhibitors, PROTACs, and DNA-targeting agents. The morpholine ring enhances aqueous solubility and oral bioavailability, while the ortho-nitroaniline motif serves as a highly versatile precursor for cyclization into benzimidazoles or quinoxalines. This application note details the mechanistic rationale, optimized synthetic protocols, and biological applications of this vital scaffold.

Mechanistic Rationale & Scaffold Significance

In medicinal chemistry, the incorporation of a morpholine moiety is a proven strategy to improve the physicochemical profile of a drug candidate. The ether oxygen of morpholine acts as a hydrogen bond acceptor, improving aqueous solubility, while the basic nitrogen allows for formulation as a stable salt.

When positioned para to an aniline group and ortho to a nitro group, the resulting 4-(morpholin-4-yl)-3-nitroaniline scaffold offers two distinct orthogonal handles for derivatization:

  • The Primary Amine (Aniline): Can be directly engaged in amide couplings, nucleophilic substitutions, or reductive aminations. This is frequently utilized when constructing Linker-E3 ligase complexes for PROTACs 1.

  • The Nitro Group: Can be selectively reduced to yield 4-morpholinobenzene-1,2-diamine. This 1,2-diamine is the foundational building block for synthesizing benzimidazole-carbazole conjugates, which are potent stabilizers of human telomeric G-quadruplex (G4) DNA 2. Furthermore, these benzimidazole derivatives are heavily patented as potent inhibitors of Spleen Tyrosine Kinase (SYK), a critical target in B-cell lymphomas and autoimmune diseases 3.

Derivatization Pathways & Workflow

The synthetic divergence of 4-(morpholin-4-yl)-3-nitroaniline dictates its ultimate therapeutic application. The workflow below maps the two primary derivatization pathways utilized in modern drug discovery.

Workflow A 4-(morpholin-4-yl)- 3-nitroaniline B Catalytic Hydrogenation (Pd/C, H2) A->B Pathway 1 F Amide Coupling (Acyl Chloride / HATU) A->F Pathway 2 C 4-morpholinobenzene- 1,2-diamine B->C D Oxidative Cyclization (Aldehyde, Na2S2O5) C->D E Benzimidazole Derivatives D->E H Kinase Inhibitors (e.g., SYK, EGFR) E->H I G-Quadruplex Stabilizers E->I G N-Acyl Aniline Derivatives F->G G->H J PROTAC Linkers G->J

Fig 1. Divergent derivatization pathways of 4-(morpholin-4-yl)-3-nitroaniline in drug discovery.

Quantitative Data: Optimization of Nitro Reduction

The conversion of the nitro group to a primary amine is the most critical step in Pathway 1. Selecting the appropriate reduction methodology is essential to prevent morpholine ring opening or unwanted side reactions (such as dehalogenation if other halogens are present on the target electrophile).

Table 1: Comparison of Nitro Reduction Methodologies for 4-(Morpholin-4-yl)-3-nitroaniline

Reduction MethodReagents & ConditionsTempTypical YieldMechanistic AdvantagesDisadvantages
Catalytic Hydrogenation 10% Pd/C, H₂ (balloon), EtOH25 °C>95%Cleanest impurity profile; simple filtration workup 4.Requires handling of pyrophoric Pd/C and flammable H₂ gas.
Iron Reduction Fe powder, NH₄Cl, EtOH/H₂O80 °C80–85%Highly chemoselective; preserves sensitive halogens (Cl, Br, I).Generates iron oxide sludges; tedious extraction required.
Hydrazine Reduction N₂H₄·H₂O, Raney Ni, MeOH60 °C85–90%Rapid kinetics; avoids the need for pressurized H₂ gas.Hydrazine is highly toxic; Raney Ni is strictly pyrophoric.
Stannous Chloride SnCl₂·2H₂O, EtOAc or EtOH70 °C75–80%Excellent for small-scale, highly selective reductions.Tin byproducts are toxic and notoriously difficult to purge.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control checkpoints.

Protocol A: Catalytic Hydrogenation to 4-Morpholinobenzene-1,2-diamine

This protocol utilizes standard catalytic hydrogenation, which is the industry standard for clean, scalable nitro reduction 5.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(morpholin-4-yl)-3-nitroaniline (1.0 eq) in absolute ethanol (0.1 M concentration).

    • Causality: Ethanol is chosen because it fully solubilizes the starting material while remaining inert to Pd/C and hydrogen, preventing the violent side reactions that can occur with halogenated solvents like DCM.

  • Catalyst Addition: Purge the reaction flask with Argon for 5 minutes. Carefully add 10% Pd/C (10% w/w relative to the substrate).

    • Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors. The Argon blanket prevents spontaneous ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature (25 °C) for 4–12 hours 4.

    • Causality: Room temperature is sufficient for this specific electronic environment. Elevated temperatures risk over-reduction or cleavage of the morpholine ring.

  • Self-Validation (QC): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The reaction is complete when the bright yellow spot of the nitroaniline (high Rf) completely disappears, replaced by a highly polar, UV-active diamine spot (low Rf). LC-MS should confirm the expected mass [M+H]⁺ at m/z 194.12.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess ethanol. Concentrate the filtrate in vacuo to yield the diamine as a dark solid, which should be used immediately in the next step to prevent air oxidation.

Protocol B: Oxidative Cyclization to Benzimidazole

Once the 1,2-diamine is isolated, it can be cyclized with various aldehydes to form target kinase inhibitors or DNA-intercalating agents 6.

Step-by-Step Methodology:

  • Condensation: Dissolve 4-morpholinobenzene-1,2-diamine (1.0 eq) and the target aryl-aldehyde (1.0 eq) in anhydrous ethanol.

  • Oxidant Addition: Add Sodium Metabisulfite (Na₂S₂O₅, 1.2 eq) to the stirring mixture.

    • Causality: Na₂S₂O₅ acts as a mild oxidant and catalyst. It rapidly forms a bisulfite adduct with the aldehyde, increasing its electrophilicity. This facilitates nucleophilic attack by the diamine, followed by a clean oxidative cyclization to the benzimidazole core without over-oxidizing the sensitive morpholine nitrogen.

  • Reflux: Heat the mixture to 80 °C (reflux) for 12 hours.

  • Isolation: Cool the mixture to room temperature and pour it into ice-cold distilled water. Filter the resulting precipitate, wash with water, and dry under a high vacuum to yield the benzimidazole derivative.

Biological Context: Target Inhibition

Derivatives synthesized from the 4-(morpholin-4-yl)-3-nitroaniline scaffold are prominently featured as SYK inhibitors. SYK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling. By inhibiting SYK, these benzimidazole derivatives block downstream signaling pathways (like PLCγ2 and PI3K), effectively halting the proliferation of malignant B-cells in lymphomas [[3]]().

SYK_Pathway BCR B-Cell Receptor (BCR) Activation ITAM ITAM Phosphorylation (Src Family Kinases) BCR->ITAM SYK SYK Recruitment & Activation ITAM->SYK Downstream Downstream Signaling (PLCγ2, PI3K, Akt) SYK->Downstream Survival Cell Survival & Proliferation Downstream->Survival Inhibitor Benzimidazole-based SYK Inhibitor Inhibitor->SYK Blocks Kinase Activity

Fig 2. Inhibition of the SYK signaling cascade by 4-(morpholin-4-yl)-3-nitroaniline derivatives.

References

  • Heterocyclic compounds as kinase inhibitors (EP2699572A1) . Google Patents. 3

  • Design and Synthesis of Nucleic Acid Nano-environment Interactome-Targeting Small Molecule PROTACs . The Royal Society of Chemistry. 1

  • Design and Synthesis of New Benzimidazole–Carbazole Conjugates for the Stabilization of Human Telomeric DNA . Journal of Medicinal Chemistry - ACS Publications. 2

  • Crescent-Shaped Xanthone–Benzimidazole Conjugates as New Target Probes for Telomeric G-Quadruplex DNA . ACS Pharmacology & Translational Science. 6

  • Patent Application Publication: US 2021/0139470 A1 . Googleapis.com. 4

  • 4-Morpholinobenzene-1,2-diamine Chemical Profile & Synthesis Guide . Benchchem. 5

Sources

Application

Application Note: Preparation and Validation of Analytical Standard Solutions for 4-(Morpholin-4-yl)-3-nitroaniline

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary 4-(Morpholin-4-yl)-3-nitroaniline (CAS: 5367-65-7) is a critical synthetic intermediate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

4-(Morpholin-4-yl)-3-nitroaniline (CAS: 5367-65-7) is a critical synthetic intermediate and analytical marker frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1]. Due to its unique structural features—a weakly basic morpholine ring coupled with an electron-withdrawing, photolabile nitroaniline core—preparing highly accurate and stable reference standard solutions requires a deliberate solvation and handling strategy.

This application note provides a comprehensive, self-validating protocol for the preparation, serial dilution, and chromatographic validation of 4-(morpholin-4-yl)-3-nitroaniline standard solutions, ensuring compliance with rigorous analytical frameworks [1].

Physicochemical Profiling & Solvation Strategy

To design a robust standard preparation protocol, one must understand the causality behind solvent selection. The compound exists as a highly crystalline, yellow-to-orange powder.

  • Primary Solvation (The "Why"): The nitroaniline moiety imparts high crystal lattice energy, making the compound stubbornly insoluble in pure aqueous media. While the morpholine ring provides moderate solubility in polar protic solvents (like methanol), 100% Dimethyl Sulfoxide (DMSO) is strictly required for the primary stock solution. DMSO efficiently disrupts the crystal lattice, ensuring absolute solvation of micro-crystals and preventing concentration artifacts that would otherwise skew primary quantification [3].

  • Working Solvation: For downstream liquid chromatography (LC) analysis, injecting pure DMSO can cause severe peak distortion (the "solvent effect"). Therefore, intermediate and working standards must be serially diluted into the mobile phase (e.g., aqueous formic acid and acetonitrile) to match the initial chromatographic gradient.

Table 1: Physicochemical Properties & Solvation Profile
PropertySpecification / Characteristic
Chemical Name 4-(Morpholin-4-yl)-3-nitroaniline
CAS Number 5367-65-7
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight 223.23 g/mol
Primary Solvents (Stock) DMSO, DMF (High solubility, >50 mg/mL)
Secondary Solvents (Diluent) Methanol, Acetonitrile (Moderate solubility)
Aqueous Solubility Low (Requires organic modifier & acidic pH)

Reagents, Materials, and Traceability

To maintain a self-validating system, all materials must be traceable and properly qualified [2].

  • Reference Standard: 4-(morpholin-4-yl)-3-nitroaniline, certified purity ≥ 98.0% (stored desiccated at room temperature, protected from light).

  • Solvents: LC-MS grade DMSO, Methanol, Acetonitrile, and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Glassware: Class A amber volumetric flasks and amber glass autosampler vials. Note: Amber glass is mandatory due to the photolabile nature of the nitro group.

Step-by-Step Experimental Protocol

Workflow A Accurate Weighing (Analytical Balance, ±0.01 mg) B Primary Stock Solution (1.0 mg/mL in 100% DMSO) A->B Dissolve & Sonicate C Intermediate Stock (100 µg/mL in 50:50 MeOH:H2O) B->C Dilute (1:10) D Working Standards (0.1 - 10 µg/mL in Mobile Phase) C->D Serial Dilution E LC-MS/HPLC Analysis (Quantification & Validation) D->E Inject into LC

Fig 1. Step-by-step workflow for the preparation and analysis of standard solutions.

Phase 1: Primary Stock Solution (1.0 mg/mL)
  • Weighing: Allow the reference standard vial to equilibrate to room temperature in a desiccator to prevent condensation. Accurately weigh 10.00 mg (±0.01 mg) into a 10 mL Class A amber volumetric flask.

  • Dissolution: Add approximately 7 mL of LC-MS grade DMSO.

  • Sonication: Sonicate the flask in a water bath at room temperature for 5–10 minutes. Causality: Sonication provides the mechanical energy required to overcome the lattice energy of any remaining microscopic crystalline aggregates.

  • Volume Adjustment: Allow the solution to return to ambient temperature (sonication generates heat, which expands the solvent). Dilute to the mark with DMSO and mix by inversion.

  • Storage: Aliquot into 1.5 mL amber vials and store at -20°C. (Stable for ~3 months).

Phase 2: Intermediate Stock Solution (100 µg/mL)
  • Transfer 1.0 mL of the Primary Stock Solution into a 10 mL Class A amber volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of Methanol and Water. Mix thoroughly.

  • Store at 4°C. (Stable for ~7 days).

Phase 3: Working Standard Solutions (0.1 – 10 µg/mL)

Prepare working standards via serial dilution using the intended LC mobile phase (e.g., 0.1% FA in 95:5 Water:Acetonitrile) to prevent baseline disturbances during injection.

Table 2: Serial Dilution Scheme for Working Standards
Target Conc. (µg/mL)Source SolutionVol. of Source (µL)Vol. of Diluent (µL)Final Vol. (µL)
10.0 Intermediate (100 µg/mL)1009001000
5.0 Working (10.0 µg/mL)5005001000
1.0 Working (10.0 µg/mL)1009001000
0.5 Working (5.0 µg/mL)1009001000
0.1 Working (1.0 µg/mL)1009001000

Analytical Validation Framework

To ensure the protocol acts as a self-validating system, a System Suitability Test (SST) must be executed prior to analyzing unknown samples. This aligns with ICH Q2(R1) guidelines for analytical procedure validation [1].

  • Specificity (Blank Injection): Inject the diluent (0.1% FA in 95:5 Water:Acetonitrile with trace DMSO). Acceptance Criteria: No interfering ghost peaks at the retention time of the API.

  • Precision: Inject the 1.0 µg/mL working standard six consecutive times. Acceptance Criteria: Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%.

  • Linearity: Inject the calibration curve (0.1 to 10.0 µg/mL). Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Table 3: Recommended HPLC/LC-MS Conditions
ParameterSetting / Condition
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5.0 min
Flow Rate 0.4 mL/min
Detection (UV) ~254 nm and 400 nm (Nitroaniline chromophore)
Detection (MS) ESI+ mode, m/z 224.1 [M+H]⁺

Mechanistic Insight: The addition of 0.1% Formic Acid is critical. The morpholine nitrogen is weakly basic. Protonating this nitrogen ensures the molecule remains in a single, ionized state, which prevents peak tailing on the silica-based C18 column and dramatically enhances ionization efficiency in the ESI+ mass spectrometer source.

Degradation Pathways & Stability Monitoring

Understanding the degradation pathways of 4-(morpholin-4-yl)-3-nitroaniline is essential for establishing shelf-life and handling precautions.

Degradation API 4-(Morpholin-4-yl)-3-nitroaniline (Intact API) Photo Photodegradation (UV/Vis Exposure) API->Photo Light Oxid Oxidation (Peroxides/Air) API->Oxid ROS / O2 Imp1 Nitro-reduction Products (Azo/Hydrazo derivatives) Photo->Imp1 Imp2 Morpholine N-oxide (Oxidative Degradant) Oxid->Imp2

Fig 2. Primary degradation pathways of 4-(morpholin-4-yl)-3-nitroaniline under stress.

  • Photodegradation: The nitroaromatic ring is highly susceptible to UV-induced excitation. Prolonged exposure to ambient laboratory light can trigger the reduction of the nitro group to nitroso, hydroxylamine, or azo/hydrazo dimeric impurities. This dictates the strict use of amber glassware.

  • Oxidation: In the presence of strong oxidants or dissolved oxygen over extended periods, the tertiary amine of the morpholine ring can oxidize to form a morpholine N-oxide degradant. Storing primary stocks at -20°C mitigates this kinetic liability.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: PubChem Compound Summary for 4-Morpholino-3-nitroaniline (CAS 5367-65-7) Source: National Center for Biotechnology Information (NCBI) URL: [Link](Search query: 5367-65-7)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(Morpholin-4-yl)-3-nitroaniline

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 4-(morpholin-4-yl)-3-nitroaniline (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 4-(morpholin-4-yl)-3-nitroaniline (also known as 4-morpholino-3-nitroaniline). This compound serves as a highly valuable intermediate in the synthesis of complex kinase inhibitors and biologically active heterocycles[1].

Rather than just providing a standard recipe, this guide breaks down the mechanistic causality behind each step, providing a self-validating workflow to ensure your synthesis is reproducible, high-yielding, and scalable.

Mechanistic Overview & Causality

The synthesis of 4-(morpholin-4-yl)-3-nitroaniline relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 4-fluoro-3-nitroaniline, possesses an electrophilic C-F bond that is activated by the strongly electron-withdrawing ortho-nitro group[1]. Morpholine acts as the nucleophile.

The Causality of Reaction Conditions: While the ortho-nitro group activates the aromatic ring, the primary amine (–NH2) at the para position is electron-donating via resonance. This electron donation partially deactivates the electrophilic carbon. Therefore, ambient temperature is insufficient for full conversion. Thermal activation (80–90 °C) is strictly required to overcome the activation energy barrier for the formation of the Meisenheimer complex[2]. Furthermore, the reaction generates hydrofluoric acid (HF) as a byproduct, which must be neutralized by an excess of base (e.g., K2CO3) to prevent the protonation of morpholine, which would otherwise destroy its nucleophilicity.

SNAr_Mechanism A 4-Fluoro-3-nitroaniline (Electrophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Morpholine (Nucleophile) B->C D 4-(Morpholin-4-yl)-3-nitroaniline (Target Product) C->D Fluoride Elimination E HF / K-F Salt (Byproduct) C->E

Figure 1: SNAr mechanism for synthesizing 4-(morpholin-4-yl)-3-nitroaniline.

Self-Validating Experimental Protocol

To ensure a trustworthy and reproducible system, this protocol includes built-in validation checkpoints. These checkpoints allow you to verify the success of the reaction at each stage before proceeding[3].

Workflow Step1 1. Reagent Mixing 4-Fluoro-3-nitroaniline + Morpholine + K2CO3 in Anhydrous DMF Step2 2. Thermal Activation Heat to 85°C for 4-6 hours under N2 Step1->Step2 Step3 3. Reaction Quenching Pour into 10x volume of ice-cold water Step2->Step3 Step4 4. Precipitation & Filtration Collect crude yellow solid Step3->Step4 Step5 5. Purification Recrystallization (EtOH/H2O) Step4->Step5

Figure 2: Experimental workflow for synthesizing 4-(morpholin-4-yl)-3-nitroaniline.

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-3-nitroaniline in anhydrous DMF to achieve a 0.2 M concentration.

    • Validation Check: The resulting solution should be a clear, deep orange-red liquid.

  • Base Addition: Add 2.5 equivalents of finely powdered, anhydrous potassium carbonate (K2CO3).

  • Nucleophile Addition: Add 1.5 equivalents of morpholine dropwise at room temperature while stirring.

  • Thermal Activation: Purge the flask with Nitrogen (N2) or Argon, attach a reflux condenser, and heat the mixture to 85 °C for 4 to 6 hours.

    • Validation Check: Monitor via TLC (Ethyl Acetate:Hexanes 1:1). The starting material (higher Rf) should completely disappear, replaced by a bright yellow product spot (lower Rf).

  • Quenching: Cool the reaction to room temperature. Slowly pour the mixture into 10 volumes of vigorously stirred ice-cold distilled water.

    • Validation Check: A bright yellow precipitate should form immediately upon contact with the cold water.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Filter under vacuum, wash the filter cake with copious amounts of cold water to remove residual DMF and potassium salts, and dry overnight under vacuum at 45 °C.

  • Purification: If LC-MS or NMR indicates <95% purity, recrystallize the crude solid from a hot Ethanol/Water mixture.

Troubleshooting FAQs

Q1: Why is my reaction yield stalling around 50-60% despite extended heating? A1: This is almost always caused by insufficient base or the presence of water in your solvent. The SNAr reaction generates HF. If K2CO3 is not finely powdered or is clumped, its surface area is too low to scavenge the HF efficiently. The un-neutralized HF protonates morpholine, rendering it non-nucleophilic.

  • Solution: Use finely powdered, oven-dried K2CO3 (2.5 eq) and ensure the DMF is strictly anhydrous[2].

Q2: I am observing a significant amount of dark, tarry byproducts. What is causing this degradation? A2: The starting material contains a free primary aniline group, which is highly susceptible to oxidation, especially at elevated temperatures (>100 °C) in the presence of atmospheric oxygen and strong bases.

  • Solution: Strictly control the internal temperature to not exceed 90 °C, and rigorously degas your solvent with Nitrogen or Argon prior to heating.

Q3: During the aqueous quench, my product forms an oily suspension rather than a filterable solid. How do I fix this? A3: This occurs when the ratio of DMF to water is too high, or the water is not cold enough. DMF acts as a cosolvent, preventing the target compound from forming a crystalline lattice, leading to "oiling out."

  • Solution: Ensure you are pouring the reaction mixture into at least 10 volumes of ice-water (not ambient water). If oiling out still occurs, add a small amount of brine (NaCl solution) to force the organic product out of the aqueous phase via the "salting-out" effect.

Q4: Can I use a different base, such as Triethylamine (TEA) or DIPEA, instead of K2CO3? A4: Yes, organic bases like DIPEA can be used and often result in a more homogeneous reaction mixture. However, K2CO3 is preferred because the resulting potassium fluoride (KF) salt is insoluble in DMF. This insolubility drives the reaction forward via Le Chatelier's principle, often resulting in a 10-15% higher isolated yield compared to TEA[3].

Optimization & Quantitative Data

The table below summarizes the causal impact of various reaction parameters on the final isolated yield. Data reflects optimized internal benchmarks for the SNAr of fluoro-nitro-aromatics[1][2].

ParameterSub-optimal ConditionOptimized ConditionMechanistic Reason for Yield ImpactExpected Yield
Solvent EthanolAnhydrous DMFDMF stabilizes the polar Meisenheimer transition state better than protic solvents.88 - 92%
Temperature 60 °C85 °COvercomes the activation barrier raised by the electron-donating para-amine.85 - 90%
Base Equivalents 1.0 eq K2CO32.5 eq K2CO3Prevents morpholine protonation by scavenging all generated HF.88 - 92%
Atmosphere Ambient AirInert (N2/Argon)Prevents oxidative degradation of the primary aniline group into tarry byproducts.+10% recovery

References

  • Wells, C., et al. "Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Comba". ChemRxiv. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(Morpholin-4-yl)-3-nitroaniline Crystallization

Welcome to the Technical Support Center for the synthesis and purification of 4-(morpholin-4-yl)-3-nitroaniline (also known as 4-morpholino-3-nitroaniline). This compound is a critical building block in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(morpholin-4-yl)-3-nitroaniline (also known as 4-morpholino-3-nitroaniline). This compound is a critical building block in the development of kinase inhibitors (e.g., CSNK2 and EGFR inhibitors) and other advanced pharmaceutical agents[1][2].

The standard synthetic route involves the nucleophilic aromatic substitution (SNAr) of 4-fluoro-3-nitroaniline with morpholine[3][4]. While the reaction is generally robust, the subsequent crystallization process is prone to specific impurity entrapments that can severely compromise downstream active pharmaceutical ingredient (API) synthesis. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental workflow to ensure high-purity isolation.

Mechanistic Overview of Impurity Generation

Before troubleshooting, it is essential to understand the causality of impurity formation. The SNAr reaction relies on the electron-withdrawing nitro group to activate the ortho-fluorine[4]. Impurities typically arise from three distinct pathways during the reaction and subsequent cooling phase:

  • Incomplete Conversion: Residual 4-fluoro-3-nitroaniline remaining in the matrix.

  • Oxidative Degradation: The free aniline (amino) group is highly susceptible to oxidation at elevated temperatures, forming azoxy or polymeric colored impurities.

  • Salt Entrapment: Morpholine hydrofluoride (or hydrochloride, if using a chloro-precursor) precipitates and becomes trapped within the crystal lattice as inclusions.

G SM 4-Fluoro-3-nitroaniline (Starting Material) Reaction SNAr Reaction (Heat, Solvent) SM->Reaction Morpholine Morpholine + Base Morpholine->Reaction Product 4-(Morpholin-4-yl)-3-nitroaniline (Target Product) Reaction->Product Complete Conversion Imp1 Impurity: Unreacted SM (Co-crystallization risk) Reaction->Imp1 Incomplete Rxn Imp2 Impurity: Oxidized Aniline (Dark colored species) Reaction->Imp2 O2 Exposure / High Heat Imp3 Impurity: Morpholine Salts (Lattice inclusions) Reaction->Imp3 Poor Salt Wash

Logical pathways of product and impurity generation during SNAr synthesis.

Troubleshooting Guide & FAQs

Q1: Why is unreacted 4-fluoro-3-nitroaniline persisting in my final crystals even after recrystallization? Expert Insight: 4-fluoro-3-nitroaniline and 4-(morpholin-4-yl)-3-nitroaniline share a highly planar nitroaniline core. During uncontrolled, rapid cooling, this structural similarity allows the fluorinated starting material to intercalate into the growing crystal lattice of the product (co-crystallization). Solution: Do not rely solely on crystallization to remove >2% residual starting material. Drive the SNAr reaction to completion by using a slight excess of morpholine (1.2 - 1.5 eq) and maintaining the reaction until HPLC shows <0.5% SM[3]. If co-crystallization has already occurred, switch to a solvent system with a steeper solubility gradient, such as Isopropanol (IPA)/Water, and use a slow cooling ramp (0.5°C/min) to favor thermodynamic crystal growth over kinetic entrapment.

Q2: My crystals are dark brown/red instead of the expected bright yellow. How do I eliminate these color impurities? Expert Insight: The free primary amine on the nitroaniline is prone to oxidation, especially in basic conditions at elevated temperatures[4]. These oxidized polymeric species are highly chromophoric (causing the dark color) and often exhibit poor solubility. They act as premature nucleation sites, getting permanently trapped inside the crystal matrix. Solution:

  • Degassing: Sparge your crystallization solvent with Nitrogen (N2) for 15 minutes prior to heating.

  • Antioxidant Addition: Add 0.1% w/w sodium dithionite (Na2S2O4) to the aqueous phase during the initial workup.

  • Hot Filtration: Dissolve the crude product in hot ethanol, add activated carbon (5% w/w), stir for 30 minutes, and perform a hot filtration through a Celite pad before initiating the cooling profile.

Q3: NMR shows residual morpholine, but I washed the crystals thoroughly. Where is it coming from? Expert Insight: You are likely not seeing free morpholine, but rather morpholine hydrofluoride salts. Because the SNAr reaction generates HF, the excess morpholine acts as an acid scavenger, forming a salt[3][5]. These salts are insoluble in non-polar anti-solvents (like heptane) and will precipitate rapidly, forming inclusions within the product crystals. Solution: Implement a rigorous aqueous wash before crystallization. Alternatively, use a biphasic crystallization system (e.g., Ethyl Acetate / Water). The product will partition into the organic phase, while the morpholine salts will remain in the aqueous phase.

Quantitative Data: Solvent Selection Matrix

Selecting the right solvent is critical for rejecting specific impurities. The table below summarizes the impurity rejection performance and expected recovery rates of common crystallization systems.

Solvent SystemProduct Recovery (%)SM RejectionColor/Oxidation RejectionSalt RejectionRecommended Use Case
Ethanol (Absolute) 75 - 80%ModerateGood (with Carbon)PoorGeneral recrystallization of clean crude.
IPA / Water (80:20) 85 - 90%ExcellentModerateExcellentHigh salt or high SM contamination.
EtOAc / Heptane >90%PoorPoorModerateFinal polishing step for high-purity API.
Toluene 60 - 70%GoodExcellentExcellentRemoving severe oxidative degradation.

Validated Experimental Workflow: Optimized Crystallization Protocol

This protocol is designed as a self-validating system. Each step contains a physical observation that confirms the success of the operation, ensuring that errors are caught before proceeding.

Step 1: Dissolution & Carbon Treatment

  • Action: Suspend 10.0 g of crude 4-(morpholin-4-yl)-3-nitroaniline in 60 mL of N2-sparged Isopropanol (IPA). Heat to 75°C under agitation until complete dissolution occurs.

  • Validation Check: The solution should be deep, translucent yellow. If it is opaque or dark brown, add 0.5 g activated carbon and stir for 20 mins at 75°C.

Step 2: Hot Filtration & Salt Removal

  • Action: Filter the hot solution through a pre-heated Buchner funnel (or inline filter) into a jacketed reactor.

  • Validation Check: Inspect the filter cake. White residues indicate successfully removed morpholine salts; black residue is the spent carbon. The filtrate must be perfectly clear.

Step 3: Controlled Nucleation

  • Action: Cool the filtrate to 60°C. Add 15 mL of warm (50°C) Deionized Water dropwise over 15 minutes. Seed the solution with 10 mg of pure 4-(morpholin-4-yl)-3-nitroaniline crystals. Hold at 60°C for 30 minutes to establish a stable seed bed.

  • Validation Check: A uniform, cloudy yellow suspension should form without clumping or oiling out.

Step 4: Thermodynamic Growth & Isolation

  • Action: Cool the suspension from 60°C to 5°C at a linear rate of 0.5°C/min. Hold at 5°C for 2 hours. Filter the slurry and wash the cake with 20 mL of cold (5°C) IPA/Water (1:1).

  • Validation Check: Test the pH of the final wash filtrate. It must be neutral (pH 6.5-7.5). A basic pH indicates incomplete removal of morpholine salts.

  • Action: Dry under vacuum at 45°C to constant weight.

G Dissolve 1. Dissolution in IPA (75°C, N2 sparge) Filter 2. Hot Filtration (Removes Salts/Carbon) Dissolve->Filter Water 3. Water Addition (Anti-solvent at 60°C) Filter->Water Cool 4. Controlled Cooling (0.5°C/min to 5°C) Water->Cool Isolate 5. Filtration & Wash (Cold IPA/Water) Cool->Isolate Pure Pure Crystals (Validation: Wash pH 7) Isolate->Pure

Step-by-step workflow for the optimized crystallization and purification process.

References

  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: Journal of Medicinal Chemistry - ACS Publications (PMC) URL: [Link]

  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5–Mixed Lineage Leukemia 1 Protein–Protein Interaction for the Treatment of MLL Fusion Leukemia Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Source: Google Patents (EP2930171A1)
  • Title: US5414128A - Process for the preparation of N-substituted nitro-p-phenylenediamines Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Optimization of 4-(Morpholin-4-yl)-3-nitroaniline Reduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the reduction of 4-(morpholin-4-yl)-3-nitroaniline to 4-(morpholin-4-yl)benzene-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the reduction of 4-(morpholin-4-yl)-3-nitroaniline to 4-(morpholin-4-yl)benzene-1,3-diamine. This intermediate is critical in the synthesis of various kinase inhibitors and targeted therapeutics [3]. However, the electron-rich nature of the resulting 1,2,4-triaminobenzene core presents unique challenges, particularly regarding oxidative stability and catalyst compatibility [1].

Section 1: Mechanistic Pathways and Workflow

The reduction of the nitro group at the 3-position can be achieved via multiple pathways. The choice of method dictates the impurity profile, scalability, and required workup precautions.

Workflow cluster_0 Reduction Strategies SM 4-(Morpholin-4-yl)-3-nitroaniline PdC Catalytic Hydrogenation (10% Pd/C, H2, MeOH) SM->PdC Fe Béchamp Reduction (Fe, NH4Cl, EtOH/H2O) SM->Fe Workup1 Celite Filtration under N2 (Avoid Air Exposure) PdC->Workup1 Workup2 Hot Filtration & Extraction (Prevent Sludge Trapping) Fe->Workup2 Prod 4-(Morpholin-4-yl)benzene-1,3-diamine Workup1->Prod Workup2->Prod

Figure 1: Optimized reduction workflows for 4-(morpholin-4-yl)-3-nitroaniline.

Section 2: Quantitative Data & Condition Optimization

The following table summarizes the performance of standard reduction methodologies based on empirical data from process optimization.

Reduction MethodCatalyst / ReagentsSolvent SystemTemp / TimeTypical YieldImpurity Profile & Notes
Catalytic Hydrogenation 10% Pd/C (0.1 eq), H₂ (40 psi)MeOH or THF/MeOH25 °C, 4–6 h>95%Very clean. Trace oxidation products if exposed to air during filtration.
Transfer Hydrogenation 10% Pd/C, N₂H₄·H₂O (3 eq)EtOH80 °C, 2–3 h85–90%Hydrazine residues. Risk of side reactions if not carefully monitored.
Béchamp Reduction Fe powder (4 eq), NH₄Cl (2 eq)EtOH / H₂O (4:1)80 °C, 3–4 h75–85%Iron salts. Product can be trapped in the iron oxide sludge.
Section 3: Step-by-Step Experimental Protocols

Self-Validating Note: These protocols incorporate built-in visual cues (color changes) and analytical checkpoints to ensure process integrity.

Protocol A: Catalytic Hydrogenation (Preferred for High Purity)

Causality Focus: The morpholine ring can weakly coordinate to palladium, occasionally slowing the reaction. Using a mixed solvent system (THF/MeOH) ensures complete substrate solubility, preventing the catalyst from being coated by unreacted starting material.

  • Preparation: In a rigorously dried Parr flask or autoclave, dissolve 4-(morpholin-4-yl)-3-nitroaniline (10.0 g, 44.8 mmol) in a degassed mixture of THF/MeOH (1:1, 100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 50% wet) under a continuous stream of Argon. Warning: Dry Pd/C is pyrophoric in the presence of methanol.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 40 psi with H₂ and agitate at room temperature. The bright yellow solution will gradually turn pale/colorless.

  • Monitoring: After 4 hours, verify completion via LC-MS or TLC (EtOAc/Hexane 1:1). The disappearance of the nitro signal (m/z 224 [M+H]+) and appearance of the diamine (m/z 194 [M+H]+) validates completion.

  • Workup (Critical Step): Vent the H₂ and purge with N₂. Filter the mixture through a pad of Celite strictly under a nitrogen blanket .

  • Isolation: Concentrate the filtrate in vacuo. Immediately store the resulting 4-(morpholin-4-yl)benzene-1,3-diamine under Argon at -20 °C, or proceed directly to the next synthetic step to prevent quinoidal oxidation [1].

Protocol B: Béchamp Reduction (Preferred for Scale-Up without H₂)
  • Preparation: Suspend the nitroaniline (10.0 g, 44.8 mmol) in EtOH (80 mL). Add a solution of NH₄Cl (4.8 g, 89.6 mmol) in H₂O (20 mL).

  • Reduction: Heat the mixture to 80 °C. Add fine Iron powder (10.0 g, 179 mmol) portion-wise over 30 minutes to control the exotherm.

  • Reflux: Maintain reflux for 3 hours. The mixture will turn into a dark brown/black slurry.

  • Workup: While still hot (>60 °C), filter the mixture through a Celite pad. Causality: The diamine product strongly adsorbs to the iron oxide sludge at room temperature. Hot filtration prevents yield loss.

  • Extraction: Wash the filter cake with hot EtOH (2 x 50 mL). Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.

Section 4: Troubleshooting Guide & FAQs

Q1: My isolated product turns dark brown or black almost immediately after filtration. What is happening? A1: You are observing rapid air oxidation. The product, 4-(morpholin-4-yl)benzene-1,3-diamine, is essentially a 1,2,4-triaminobenzene derivative. Molecules bearing three electron-donating nitrogen groups in this arrangement are highly unstable in air. They easily oxidize, sacrificing their aromatic character to form deeply colored quinoidal polymeric byproducts [1, 2]. Solution: Degas all workup solvents by sparging with Argon for 15 minutes prior to use. Perform the Celite filtration under a nitrogen blanket, and avoid leaving the concentrated oil/solid exposed to the atmosphere.

Q2: The catalytic hydrogenation stalls at ~50% conversion. How can I push the reaction to completion? A2: This is typically caused by either substrate precipitation or mild catalyst poisoning by the basic morpholine moiety.

Troubleshooting Issue Reaction Stalls / Low Conversion Check1 Is substrate fully dissolved? Issue->Check1 Check2 Is Pd/C catalyst poisoned? Issue->Check2 Sol1 Add THF co-solvent to improve solubility Check1->Sol1 Sol2 Add catalytic AcOH or refresh Pd/C catalyst Check2->Sol2

Figure 2: Troubleshooting logic tree for incomplete catalytic hydrogenation.

Solution: First, check the solubility. If a suspension is visible, add THF as a co-solvent. If the solution is clear but the reaction has stalled, add a catalytic amount of acetic acid (0.1 eq) to protonate the morpholine nitrogen, reducing its ability to coordinate and poison the palladium surface.

Q3: During the Béchamp (Fe/NH₄Cl) reduction, my yield is consistently below 50%, but LC-MS shows full conversion. Where is my product? A3: The missing product is likely trapped in the iron oxide sludge. The basic diamine can chelate to iron salts or become physically sequestered in the porous iron oxide matrix as the reaction cools. Solution: You must perform a hot filtration. Keep the reaction mixture above 60 °C during the Celite filtration, and aggressively wash the filter cake with hot ethanol or hot THF.

Q4: Can I store the 4-(morpholin-4-yl)benzene-1,3-diamine intermediate for long-term use? A4: Storing the free base is highly discouraged due to its oxidative instability. If long-term storage is unavoidable, convert the free base to its hydrochloride salt. Dissolve the product in anhydrous ether or dioxane and add a stoichiometric amount of HCl in dioxane. The resulting diamine dihydrochloride salt is significantly more stable and can be stored at -20 °C under Argon for months.

References
  • Pascal, S., Zaborova, E., & Siri, O. (2024). 1,2,4-Triamino-5-nitrobenzene as air-stable aromatic polyamines for coordination chemistry. Comptes Rendus Chimie, 27(S1), 69-75. URL:[Link]

  • European Patent Office. (2020). EP3658552A1 - Improved process for preparing aminopyrimidine derivatives.
Optimization

Technical Support Center: Troubleshooting the Solubility of 4-(Morpholin-4-yl)-3-nitroaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identification: 4-(Morpholin-4-yl)-3-nitroaniline (CAS: 5367-65-7)[1] As a Senior Application Scientist, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identification: 4-(Morpholin-4-yl)-3-nitroaniline (CAS: 5367-65-7)[1]

As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of complex aromatic amines. 4-(Morpholin-4-yl)-3-nitroaniline is a notoriously stubborn building block. To effectively work with this compound, we must move beyond trial-and-error solvent screening and understand the thermodynamic and structural causality driving its physical state.

This guide provides a mechanistic framework, diagnostic FAQs, and self-validating experimental protocols to overcome solubility barriers in your workflows.

Part 1: Mechanistic Causality of Insolubility

The poor solubility of 4-(Morpholin-4-yl)-3-nitroaniline in standard organic solvents (e.g., Dichloromethane, Hexanes, Toluene) is not an anomaly; it is a direct consequence of its molecular architecture:

  • Strong Intermolecular Hydrogen Bonding: The primary aniline ( −NH2​ ) acts as a potent hydrogen-bond donor, while the nitro group ( −NO2​ ) and the morpholine oxygen act as strong hydrogen-bond acceptors. This creates a highly stable, tightly packed crystal lattice.

  • π−π Stacking: The planar aromatic core facilitates strong non-covalent π−π interactions between adjacent molecules.

  • Lattice Energy vs. Solvation Energy: For dissolution to occur, the energy released by solvent-solute interactions must exceed the lattice energy of the solid. Non-polar and weakly polar solvents simply cannot provide the thermodynamic driving force required to break these robust intermolecular networks. Studies on related nitroanilines demonstrate that solubility is highly dependent on the solvent's ability to act as a strong hydrogen-bond acceptor[2].

Part 2: Diagnostic FAQs

Q1: I am attempting an amide coupling in Dichloromethane (DCM), but the starting material remains a cloudy suspension. Will the reaction still proceed? A: It may proceed, but at a severely depressed rate. DCM lacks the hydrogen-bond acceptor capacity to disrupt the crystal lattice. Solution: Switch to a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF). Nitroanilines exhibit their maximum solubility in NMP due to its superior ability to solvate both the aromatic ring and disrupt hydrogen bonds[2].

Q2: I need to prepare a high-concentration stock solution for biological assays. What is the optimal solvent system? A: Use 100% Dimethyl Sulfoxide (DMSO) or NMP for the initial stock. When diluting into aqueous assay buffers, the compound will likely precipitate due to the hydrophobic bulk of the morpholine ring and aromatic core, as nitroanilines have exceptionally low solubility in water[2][3]. Solution: Pre-warm the buffer and introduce a non-ionic surfactant (e.g., 0.1% Tween-20 or PEG-400) to maintain the compound in a metastable micro-emulsion.

Q3: My synthetic route strictly requires a less polar solvent (like Tetrahydrofuran or Ethyl Acetate) for downstream purification. How can I force dissolution? A: You must alter the molecule's physical properties. You have two mechanistic options:

  • Ionization: Protonate the morpholine nitrogen using a strong acid to form a salt, drastically increasing polarity.

  • Steric Shielding: Transiently protect the primary amine (e.g., with a Boc group). This removes a hydrogen-bond donor and adds massive steric bulk, destroying the crystal lattice and rendering the molecule highly soluble in EtOAc and DCM.

Part 3: Visualizing Solubilization Strategies

SolubilityWorkflow Start Poor Solubility: 4-Morpholino-3-nitroaniline App Determine Downstream Application Start->App Assay Biological Assays & Screening App->Assay Synth Organic Synthesis & Derivatization App->Synth Purif Purification & Formulation App->Purif DMSO Prepare Stock in DMSO or NMP Assay->DMSO Site Is the 1° Amine the Reactive Site? Synth->Site Salt Salt Formation via Morpholine N (HCl/TFA) Purif->Salt Buffer Dilute in Buffer (Add Tween/PEG) DMSO->Buffer YesAmine Yes: Use DMF/DMAc + Heat or Co-solvents Site->YesAmine Yes NoAmine No: Transient Protection (e.g., Boc2O) Site->NoAmine No

Caption: Decision tree for optimizing the solubility of 4-(morpholin-4-yl)-3-nitroaniline based on application.

MechanisticPathway Base 4-Morpholino-3-nitroaniline (Strong H-Bonding Network) Mech1 Disrupt H-Bonds via Solvent Base->Mech1 Mech2 Ionization of Morpholine Ring Base->Mech2 Mech3 Steric Shielding of 1° Amine Base->Mech3 Solv1 Polar Aprotic Solvents (DMSO, DMF, NMP) Mech1->Solv1 Ion1 Addition of Strong Acid (HCl, TFA, MsOH) Mech2->Ion1 Ster1 Chemical Derivatization (Boc, Acetyl) Mech3->Ster1 Solv2 Solvates Intermolecular Interactions Solv1->Solv2 Ion2 Forms Soluble Ammonium Salt Ion1->Ion2 Ster2 Lowers Lattice Energy, Soluble in DCM/EtOAc Ster1->Ster2

Caption: Mechanistic pathways to overcome lattice energy and achieve solubilization.

Part 4: Quantitative Data Presentation

While exact solubility parameters for every solvent are proprietary, the thermodynamic behavior of this molecule closely mirrors established data for structurally analogous nitroanilines[2][3]. The following table summarizes the expected solubility hierarchy to guide your solvent selection.

Table 1: Extrapolated Solubility Hierarchy at 298.15 K

SolventClassificationRelative SolubilityMechanistic Rationale
N-Methyl-2-pyrrolidone (NMP) Polar AproticVery High Exceptional H-bond acceptor; optimally disrupts crystal lattice[2].
Dimethyl Sulfoxide (DMSO) Polar AproticHigh High dielectric constant; strongly solvates dipole moments.
Ethyl Acetate (EtOAc) Polar AproticModerate Moderate H-bond acceptor; limited by lower overall polarity[2].
Methanol (MeOH) Polar ProticModerate to Low Competes for H-bonds but provides poor lattice disruption[2][3].
Dichloromethane (DCM) HalogenatedLow Weak intermolecular interactions; cannot overcome lattice energy.
Water AqueousVery Low Repelled by the hydrophobic bulk of the morpholine and aromatic rings[2][3].

Part 5: Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems"—meaning the physical state of the reaction mixture will provide immediate, visual confirmation of success or failure.

Protocol A: Acid-Mediated Solubilization (In Situ Salt Formation)

Causality: The morpholine ring contains a tertiary aliphatic amine (pKa ~8.3), which is significantly more basic than the primary aromatic amine (pKa ~1-2). By adding 1.05 equivalents of a strong acid, we selectively protonate the morpholine nitrogen. The resulting formal charge drastically increases the dielectric requirement for solvation, instantly breaking the neutral crystal lattice.

Step-by-Step Methodology:

  • Weigh 1.0 mmol of 4-(morpholin-4-yl)-3-nitroaniline into a reaction vial.

  • Add 5.0 mL of Methanol or Ethanol. Observation: The solid will remain largely undissolved as a dark red/orange suspension[1].

  • Place the vial on a magnetic stirrer at 400 rpm at room temperature.

  • Dropwise, add 1.05 mmol of Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

  • Validation Checkpoint: Within 2 to 5 minutes of acid addition, the opaque suspension will rapidly clarify into a deep, homogeneous solution. If the solution remains cloudy, apply gentle heating (40°C) for 5 minutes. The visual transition from suspension to clear solution confirms successful salt formation and solubilization.

Protocol B: Transient Amine Protection (Boc Derivatization)

Causality: If your synthesis requires non-polar solvents (like DCM) and the primary amine is not the reactive site for your current step, protecting it with a tert-butyloxycarbonyl (Boc) group is the optimal strategy. The bulky tert-butyl group physically prevents molecules from packing tightly, while the removal of a hydrogen-bond donor permanently lowers the lattice energy.

Step-by-Step Methodology:

  • Suspend 1.0 mmol of the compound in 10 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF). Observation: Poor solubility; heavy suspension.

  • Add 0.1 mmol (10 mol%) of 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Slowly add 1.2 mmol of Di-tert-butyl dicarbonate ( Boc2​O ).

  • Stir the reaction at room temperature.

  • Validation Checkpoint: As the primary amine is converted to the Boc-protected carbamate, the lattice energy drops. Over the course of 2 to 4 hours, you will visually observe the thick suspension gradually dissolve, resulting in a completely clear, homogeneous organic phase. This physical change is a self-validating indicator of reaction progress. Confirm completion via TLC (EtOAc/Hexanes).

Part 6: References

  • PubChem (National Institutes of Health). 3-Nitroaniline - Chemical and Physical Properties. Retrieved from:[Link]

  • Journal of Chemical & Engineering Data (ACS Publications). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Retrieved from:[Link]

Sources

Troubleshooting

preventing oxidation of 4-(morpholin-4-yl)-3-nitroaniline during storage

Welcome to the Technical Support Center for Amine Stabilization . As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical vulnerabilities of 4-(morpholin-4-yl)-3-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amine Stabilization . As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical vulnerabilities of 4-(morpholin-4-yl)-3-nitroaniline .

Aniline derivatives are notoriously sensitive to environmental degradation. While the electron-withdrawing nitro group at the 3-position provides a degree of stabilization, the strongly electron-donating morpholine ring at the 4-position enriches the electron density of the aromatic system. This makes the primary amine highly susceptible to oxidative pathways. This guide provides the mechanistic causality behind these degradation pathways, self-validating storage protocols, and a comprehensive troubleshooting Q&A.

Part 1: Mechanistic Insight into Oxidative Degradation

To prevent degradation, we must first understand the causality of the molecule's failure modes. The oxidation of morpholinoanilines is not a single-step process; it is a cascade reaction driven by oxygen, catalyzed by light or transition metals, and heavily influenced by the presence of moisture and pH.

Electrochemical and mechanistic studies demonstrate that morpholinoanilines oxidize to unstable p-quinonediimine intermediates (). Once this oxidized state is reached, the molecule faces two primary degradation fates depending on the microenvironment:

  • Trimerization/Polymerization (Neutral pH/Solid State): The intermediate reacts with intact amine molecules, forming dark brown or black polymeric aggregates (azo compounds and complex polymers).

  • Hydrolysis (Aqueous/Moisture-rich environments): The imine bonds are cleaved, yielding p-benzoquinones and completely destroying the active pharmaceutical ingredient.

OxidationMechanism A 4-(Morpholin-4-yl)-3-nitroaniline (Intact Amine) B Reactive Radical Intermediate (N-centered) A->B O2 / UV Light (Electron Loss) C p-Quinonediimine (Oxidized State) B->C Further Oxidation (-e-, -H+) D Polymeric Degradants (Dark/Brown Precipitate) C->D Neutral pH (Trimerization) E Hydrolysis Products (Benzoquinones) C->E Acidic pH (Hydrolysis)

Fig 1. Oxidative degradation pathways of morpholinoanilines into quinonediimines and polymers.

Part 2: Quantitative Stability Data

The table below synthesizes the impact of various storage conditions on the shelf-life of 4-(morpholin-4-yl)-3-nitroaniline. Maintaining purity >98% requires strict adherence to environmental controls.

Storage ConditionAtmosphereContainer TypeEst. Shelf Life (Purity >98%)Primary Degradation Risk
Ambient (25°C)AirClear Glass< 1 MonthPhotooxidation, Thermal
Ambient (25°C)AirAmber Glass1 - 3 MonthsThermal Oxidation
Refrigerated (4°C)AirAmber Glass6 - 12 MonthsSlow Oxidation
Refrigerated (4°C)ArgonAmber Glass> 24 MonthsMinimal
Frozen (-20°C)ArgonAmber Glass> 36 MonthsCondensation (if opened cold)

Part 3: Self-Validating Inert Storage Protocol

Do not store this compound in a single bulk container. Repeatedly opening a bulk container introduces fresh oxygen and atmospheric moisture, which exponentially accelerates degradation. We utilize an Aliquoted Sentinel Protocol to ensure the system validates its own integrity.

Step-by-Step Methodology:

  • Pre-Storage Desiccation: Place the newly synthesized or purchased 4-(morpholin-4-yl)-3-nitroaniline in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for 24 hours to remove surface moisture.

  • Aliquoting: Inside a glovebox or under a steady stream of inert gas, divide the bulk powder into single-use or weekly-use aliquots using amber glass vials. Causality: Amber glass blocks UV/visible light, preventing the photo-activation of the amine into an N-centered radical ().

  • The "Sentinel" Vial: Create one micro-aliquot (1-2 mg) in a separate clear vial, purged and sealed identically to the rest. Store this alongside your main batch. This acts as your visual indicator; if the sentinel darkens, the main batch requires HPLC purity verification.

  • Argon Purging: Purge the headspace of each vial with Argon gas for 15-20 seconds. Causality: Argon is significantly denser than Nitrogen and air. It creates a heavy, protective "blanket" directly over the solid, whereas Nitrogen easily mixes with ambient air during the sealing process.

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the seal with Parafilm to prevent gas exchange.

  • Secondary Containment: Place the aliquots inside a secondary opaque container (e.g., a plastic jar) filled with indicating silica gel packets.

  • Temperature Control: Store the secondary container at 2-8°C or -20°C depending on required shelf life ().

Part 4: Troubleshooting Guide & FAQs

StorageWorkflow Start Visual Inspection of Stock Compound CheckColor Is the powder yellow/orange or dark brown/black? Start->CheckColor Yellow Yellow/Orange (Intact) CheckColor->Yellow Expected Color Brown Dark Brown/Black (Oxidized) CheckColor->Brown Discolored Store Proceed to Inert Storage Protocol Yellow->Store Purify Perform Recrystallization or Chromatography Brown->Purify Purify->CheckColor Re-evaluate

Fig 2. Decision matrix for handling and storing 4-(morpholin-4-yl)-3-nitroaniline stocks.

Q1: My 4-(morpholin-4-yl)-3-nitroaniline powder has turned from bright yellow to a dark brown/black sludge. Can I still use it?

A1: No, not without purification. The dark coloration is a definitive visual indicator that the primary amine has oxidized into p-quinonediimine intermediates, which have subsequently polymerized into complex azo-dyes and oligomers. Using this in a synthetic workflow will poison metal catalysts and introduce massive impurity profiles. You must purify the batch via flash column chromatography or recrystallization (typically from ethanol/water) before proceeding.

Q2: I stored my compound at -20°C under Argon, but it degraded faster than my colleague's batch stored at 4°C. Why did the colder temperature fail?

A2: The failure was not the temperature, but the handling after removal from the freezer. If you open a -20°C vial immediately upon bringing it to room temperature, ambient humidity instantly condenses onto the cold powder. This microscopic layer of water facilitates the rapid hydrolysis of any trace oxidized intermediates into benzoquinones. Protocol correction: Always allow sealed vials to equilibrate to room temperature in a desiccator for at least 30 minutes before breaking the seal.

Q3: My reaction solution turns black immediately upon adding a metal salt catalyst (e.g., Cu(II) or Fe(III)). How do I prevent this?

A3: Transition metals in higher oxidation states act as single-electron oxidants, rapidly accelerating the conversion of the aniline to a radical intermediate. To prevent this, you must thoroughly deoxygenate all solvents by sparging with Argon for at least 20 minutes prior to the reaction. Additionally, consider adding the 4-(morpholin-4-yl)-3-nitroaniline ligand slowly via a syringe pump at a reduced temperature to kinetically suppress the oxidation pathway while allowing the desired complexation to occur.

Q4: I am preparing a stock solution for a month-long biological assay. Which solvent minimizes oxidation?

A4: Storing aniline derivatives in solution is highly discouraged, as solvation drastically lowers the activation energy required for oxidation. However, if unavoidable, do not use protic or acidic solvents (like water or alcohols), as they catalyze hydrolysis. Use anhydrous, degassed DMSO or DMF. Store the solution in an amber vial, blanketed with Argon, at -80°C, and limit freeze-thaw cycles to a maximum of three.

Q5: Can I use chemical antioxidants to stabilize the compound during storage?

A5: While radical scavengers like Butylated hydroxytoluene (BHT) or storing the compound over zinc dust can inhibit oxidation, this is generally unacceptable for pure analytical standards or downstream pharmaceutical synthesis, as the antioxidant becomes a contaminant. Physical barriers (Argon, amber glass, low temperature) are the gold standard for pure reagents.

References

  • Beiginejad, H., Nematollahi, D., & Khazalpour, S. (2016). Mechanistic Study of Electrochemical Oxidation of 4-Morpholinoaniline in Aqueous Solution: Experimental and Theoretical Studies. Journal of The Electrochemical Society, 163(3), H234-H239.[Link]

  • Corrochano, P., Nachtigallová, D., & Klán, P. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology, 51(24), 14120-14128.[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7423, 3-Nitroaniline (Storage Conditions & Handling). PubChem.[Link]

Optimization

Technical Support Center: 4-(Morpholin-4-yl)-3-nitroaniline Coupling Reactions

Welcome to the technical support center for coupling reactions involving 4-(morpholin-4-yl)-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for coupling reactions involving 4-(morpholin-4-yl)-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here, we delve into the common challenges and side reactions encountered during the diazotization of 4-(morpholin-4-yl)-3-nitroaniline and its subsequent azo coupling, providing field-proven insights and detailed protocols to enhance reaction efficiency and product purity.

Core Principles of the Reaction

The primary application of 4-(morpholin-4-yl)-3-nitroaniline in this context is as a diazo component in the synthesis of azo dyes. The overall process involves two critical steps:

  • Diazotization: The conversion of the primary aromatic amine group of 4-(morpholin-4-yl)-3-nitroaniline into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.

  • Azo Coupling: The electrophilic aromatic substitution reaction where the newly formed diazonium salt acts as an electrophile and attacks an electron-rich coupling component (e.g., phenols, anilines, or naphthols) to form the final azo compound.

The presence of both a strong electron-withdrawing group (nitro, -NO₂) and a strong electron-donating group (morpholino) on the aniline ring presents unique challenges that require precise control over reaction conditions to minimize side reactions.

Ideal Reaction Pathway

The desired transformation follows a well-defined route, starting from the stable amine to the highly reactive diazonium intermediate, and finally to the stable azo product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-(morpholin-4-yl) -3-nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C D Desired Azo Product B->D Controlled pH < 10 °C C Coupling Component (e.g., Naphthol) C->D G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Ar-N₂⁺ Diazonium Ion C Ar-N=N-Ar' Azo Product A->C Azo Coupling (Low Temp, Correct pH) D Ar⁺ + N₂ (Aryl Cation) A->D Decomposition (High Temp) B Coupling Component (Ar'-H) E Ar-OH (Phenol Byproduct) D->E + H₂O F Tars / Polymers D->F Other reactions

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 4-(Morpholin-4-yl)-3-nitroaniline

This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(morpholin-4-yl)-3-nitroaniline against alternative analytical tec...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(morpholin-4-yl)-3-nitroaniline against alternative analytical techniques. As a critical intermediate in pharmaceutical synthesis, the purity of this compound directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Therefore, a robust, reliable, and validated analytical method is not merely a quality control requirement but a cornerstone of process development and regulatory compliance.

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical basis and practical protocols for establishing analytical control over this key intermediate, grounded in the principles outlined by the International Council for Harmonisation (ICH).[2][3][4]

Part 1: The Gold Standard: A Validated Reverse-Phase HPLC Method

For non-volatile and thermally labile compounds like substituted nitroanilines, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard for purity and impurity analysis.[5][6] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for regulatory submissions.[7][8]

Rationale for Method Development

The design of this HPLC method is predicated on the physicochemical properties of 4-(morpholin-4-yl)-3-nitroaniline. The molecule possesses moderate polarity due to the morpholine and aniline moieties, combined with the electron-withdrawing nitro group. This structure lends itself to excellent retention and separation on a non-polar stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which facilitates strong interaction with the aromatic ring of the analyte, providing robust retention.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile, a polar aprotic organic solvent, acts as the strong eluent, while water serves as the weak solvent. This gradient allows for the effective elution of the main analyte while also separating potentially less polar impurities that might be retained longer and more polar impurities that would elute earlier. A small amount of an acid, like phosphoric acid, is often added to the aqueous phase to sharpen peaks by suppressing the ionization of any free silanol groups on the stationary phase.[9]

  • Detection: The nitroaniline chromophore exhibits strong UV absorbance. Based on data for similar compounds, a detection wavelength in the range of 254 nm is a logical starting point for sensitive detection.[5]

Experimental Workflow and Validation Strategy

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][10] Our strategy follows the comprehensive framework of the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[2][11][12][13]

HPLC_Validation_Workflow start Method Development spec Specificity (Peak Purity & Resolution) start->spec Step 1 lin Linearity & Range spec->lin Step 2 acc Accuracy (% Recovery) lin->acc Step 3 lod_loq LOD & LOQ lin->lod_loq Step 5 (Based on Linearity) prec Precision (Repeatability & Intermediate) acc->prec Step 4 robust Robustness prec->robust Step 6 sys_suit System Suitability (Routine Check) robust->sys_suit Step 7 validated Validated Method sys_suit->validated

Caption: Workflow for HPLC method validation based on ICH guidelines.

Detailed Experimental Protocols

Protocol 1: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~10 mg of 4-(morpholin-4-yl)-3-nitroaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample to a nominal concentration of 100 µg/mL using the same diluent as the standard. Filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: HPLC Method Validation

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and the sample solution. Spike the sample with known related substances to ensure adequate resolution between all peaks. Use a DAD to assess peak purity.

  • Linearity: Prepare a series of at least five concentrations from the stock solution, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%) across the specified range. Analyze each level in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Calculate the Relative Standard Deviation (RSD) for each set and compare the results.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. This is often established from the linearity curve as the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±5 °C, mobile phase composition by ±2%) and assess the impact on the results, including peak retention time and area.

Data Summary and Acceptance Criteria

All quantitative validation data should be summarized for clear interpretation. The acceptance criteria are derived from ICH guidelines.[4][14]

Validation ParameterTypical Acceptance Criteria (for Purity Assay)
Specificity Analyte peak is resolved from all other peaks (Resolution > 2). No interference at the analyte retention time.
Linearity Correlation Coefficient (r²) ≥ 0.999
Range 80% to 120% of the test concentration.
Accuracy % Recovery within 98.0% - 102.0%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) RSD ≤ 2.0% and overall RSD should be evaluated.
Limit of Quantitation (LOQ) RSD ≤ 10%.
Robustness System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits.

Part 2: A Comparative Analysis of Alternative Methods

While HPLC is the primary choice, other techniques can serve complementary roles. The selection of an analytical method should be fit for its intended purpose.[10]

Method_Selection_Logic goal What is the Analytical Goal? purity Quantitative Purity & Impurity Profile goal->purity volatile Volatile Impurities & Residual Solvents goal->volatile screening High-Throughput Screening goal->screening hplc HPLC-UV/DAD purity->hplc Best Choice: High Accuracy & Resolution gc GC-FID/MS volatile->gc Best Choice: Analyzes Volatiles hptlc HPTLC-Densitometry screening->hptlc Best Choice: Fast & Cost-Effective

Caption: Decision logic for selecting the appropriate analytical technique.

Alternative 1: Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[6] For aniline and its derivatives, GC is often used for trace analysis in environmental samples or for assessing specific volatile impurities.[15][16][17]

  • Rationale & Causality: Direct GC analysis of 4-(morpholin-4-yl)-3-nitroaniline is challenging. Its relatively high molecular weight (223.23 g/mol ) and polarity make it non-volatile, and it is susceptible to thermal degradation in a hot GC injector.[18] Therefore, GC is not suitable for the primary purity assay but is the superior method for analyzing volatile process impurities or residual solvents that HPLC cannot detect.

  • Protocol (for Volatile Impurities):

    • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Headspace autosampler is preferred for residual solvents.

    • Column: A mid-polarity column (e.g., VF-1701ms or similar) is suitable for separating a range of potential impurities.[17]

    • Sample Preparation: Dissolve the sample in a high-boiling point solvent like DMSO for headspace analysis.

    • Conditions: Utilize a temperature gradient program to separate solvents based on their boiling points.

Alternative 2: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that offers better resolution and quantitative possibilities.[19][20][21] It excels in simplicity, cost-effectiveness, and high sample throughput.

  • Rationale & Causality: HPTLC can serve as a rapid screening tool. Multiple samples and standards can be run simultaneously on a single plate, making it ideal for in-process checks or screening raw material batches.[8] While its resolution and quantitative precision are generally lower than HPLC, it provides a valuable orthogonal check on the primary method.[22]

  • Protocol (Screening):

    • Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Sample Application: Apply samples and standards as narrow bands using an automated applicator.

    • Mobile Phase: A mixture of non-polar and polar solvents (e.g., Toluene:Methanol) would be developed to achieve good separation.

    • Detection: Scan the plate with a densitometer at 254 nm.

Performance Comparison
FeatureValidated RP-HPLC Gas Chromatography (GC) HPTLC
Primary Application Purity & Impurity Profiling Residual Solvents, Volatile ImpuritiesHigh-Throughput Screening, Limit Tests
Analyte Suitability Excellent for non-volatile, moderately polar compounds.Limited to volatile, thermally stable compounds.Broad; good for moderately polar compounds.
Resolution Very HighHighModerate
Quantitative Accuracy Excellent (RSD < 2%)Good to ExcellentGood (RSD typically 2-5%)
Regulatory Acceptance Gold Standard for purity assays.Standard for residual solvents (USP <467>).Accepted, but less common for primary purity assay.
Throughput Sequential (one sample at a time)SequentialHigh (multiple samples per plate)
Cost per Sample ModerateLow to ModerateLow

Conclusion

For the definitive determination of purity and impurity profiling of 4-(morpholin-4-yl)-3-nitroaniline, a validated reverse-phase HPLC method is the authoritative and most reliable choice . Its high precision, accuracy, and resolution meet the stringent requirements of regulatory bodies like the FDA and EMA for pharmaceutical quality control.[12][23] The detailed validation protocol provided in this guide, rooted in ICH principles, establishes a self-validating system that ensures the method is fit for its intended purpose.[2][10]

Alternative methods like Gas Chromatography and HPTLC are not direct competitors but rather complementary tools . GC is indispensable for the analysis of volatile impurities and residual solvents, which are outside the scope of a standard HPLC purity method. HPTLC offers a cost-effective, high-throughput solution for rapid screening and in-process controls where the highest level of quantitative accuracy is not the primary objective. A comprehensive analytical control strategy for 4-(morpholin-4-yl)-3-nitroaniline should leverage the strengths of each of these techniques to ensure the highest product quality throughout the development lifecycle.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: ProPharma URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality guidelines: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification Source: RSC Publishing URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: method 8131 aniline and selected derivatives by gas chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: HPTLC method development and validation: Strategy to minimize methodological failures Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Simplified Yet Sensitive Determination of Aniline and Nitroanilines Source: LCGC International URL: [Link]

  • Title: Separation of 4-Nitroaniline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: HPTLC Method Development and Validation: An Overview Source: PharmaInfo URL: [Link]

  • Title: Analytical Method Development for Intermediate Purity & Impurities Source: LinkedIn URL: [Link]

  • Title: Aniline purity Source: Agilent URL: [Link]

  • Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]

  • Title: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis Online URL: [Link]

  • Title: HPTLC Method Development and Validation: An Overview Source: LinkedIn URL: [Link]

  • Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Source: ACS Publications URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL: [Link]

  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products Source: PubMed URL: [Link]

  • Title: New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation Source: MDPI URL: [Link]

  • Title: Development and validation of HPTLC method for estimation of dofetilide in pharmaceutical dosage form and determination of its degradation profile by MS-MS method Source: DergiPark URL: [Link]

Sources

Comparative

mass spectrometry validation of 4-(morpholin-4-yl)-3-nitroaniline derivatives

Mass Spectrometry Validation of 4-(Morpholin-4-yl)-3-nitroaniline Derivatives: A Comparative Guide for Drug Development Executive Summary 4-(Morpholin-4-yl)-3-nitroaniline is a critical "push-pull" intermediate frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of 4-(Morpholin-4-yl)-3-nitroaniline Derivatives: A Comparative Guide for Drug Development

Executive Summary

4-(Morpholin-4-yl)-3-nitroaniline is a critical "push-pull" intermediate frequently utilized in the synthesis of heterocyclic kinase inhibitors, particularly those targeting SYK and PI3K pathways[1]. Because structural anomalies at the intermediate stage compound into critical failures during Active Pharmaceutical Ingredient (API) formulation, rigorous mass spectrometry (MS) validation is non-negotiable. This guide provides an objective comparison of MS platforms, elucidates the underlying fragmentation causality, and establishes a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Grounding: The Causality of Fragmentation

To validate 4-(morpholin-4-yl)-3-nitroaniline derivatives effectively, one must understand their behavior under Collision-Induced Dissociation (CID). The molecule features an electron-donating amine and an electron-withdrawing nitro group, creating a highly polarized aromatic system[2].

When ionized in positive Electrospray Ionization (ESI+), protonation preferentially occurs at the primary aniline amine. Subsequent CID fragmentation is governed by three primary mechanistic pathways:

  • The Ortho-Effect (Hydrogen Abstraction): Because the morpholine ring at the C4 position is ortho to the nitro group at the C3 position, a unique proximity effect occurs. The oxygen of the nitro group abstracts a hydrogen atom from the adjacent aliphatic morpholine ring, leading to the highly diagnostic expulsion of water (-18 Da) or a hydroxyl radical (•OH, -17 Da)[3].

  • Nitro Group Cleavage: Nitroaromatic compounds are inherently unstable under high collision energies, resulting in the characteristic neutral loss of the nitro group (-46 Da, NO₂) or nitric oxide (-30 Da, NO)[4].

  • Morpholine Ring Opening: The aliphatic morpholine ring, driven by ring strain and heteroatom stabilization, frequently undergoes a retro-Diels-Alder-like cleavage, shedding C₂H₄O (-44 Da)[5].

Fragmentation Parent [M+H]+ m/z 224.10 LossNO2 [M+H - NO2]+ m/z 178.11 Parent->LossNO2 -NO2 (-46 Da) LossH2O [M+H - H2O]+ m/z 206.09 Parent->LossH2O Ortho-effect (-18 Da) MorphCleavage [M+H - C2H4O]+ m/z 180.08 Parent->MorphCleavage -C2H4O (-44 Da) CoreArom Aromatic Core m/z 134.08 LossNO2->CoreArom Morpholine cleavage MorphCleavage->CoreArom -NO2 (-46 Da)

ESI-MS/MS fragmentation pathway for 4-(morpholin-4-yl)-3-nitroaniline.

Platform Comparison: Selecting the Right MS Modality

Not all mass spectrometers are equipped to handle the nuances of push-pull nitroaromatics. Below is an objective performance comparison of the three leading platforms used in drug development.

MS PlatformIonizationMass AccuracyMatrix InterferencePrimary ApplicationLimit of Detection (LOD)
LC-ESI-QTOF ESI(+)< 2 ppmLowStructural Elucidation & Impurity Profiling1-5 ng/mL
LC-ESI-QqQ ESI(+)Nominal (~0.1 Da)LowHigh-Throughput PK Quantification (MRM)< 0.1 ng/mL
MALDI-TOF MALDI< 5 ppmHigh (<300 m/z)Rapid Batch Screening (High MW derivatives)10-50 ng/mL

Expert Insight: While MALDI-TOF offers rapid throughput, the low molecular weight of the intact monomer (223.09 Da) falls directly into the chemical noise region of standard MALDI matrices (e.g., CHCA or DHB). Therefore, LC-ESI-QTOF remains the gold standard for structural validation, providing the sub-ppm mass accuracy required to differentiate isobaric fragment losses (e.g., distinguishing a -44 Da morpholine cleavage from a -46 Da nitro loss with a -2 Da hydrogen rearrangement).

Self-Validating Experimental Protocol (LC-ESI-QTOF)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By spiking the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 4-(morpholin-d8-4-yl)-3-nitroaniline—we create an internal control. If a fragment ion is truly derived from the morpholine ring, its m/z in the SIL-IS spectrum must shift by exactly +8 Da. If the shift is absent, the fragment originates from the aromatic core. This binary validation prevents the misassignment of isobaric fragments.

Step-by-Step Methodology
  • Sample Preparation & SIL-IS Spiking:

    • Dissolve the derivative in LC-MS grade Methanol.

    • Spike in the SIL-IS at a 1:1 molar ratio.

    • Dilute the mixture to 100 ng/mL using an aqueous buffer of 0.1% Formic Acid. Causality: Formic acid drives the solution equilibrium toward the protonated state of the primary amine, exponentially increasing ESI+ ionization efficiency.

  • Chromatographic Separation:

    • Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

    • Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • Source Optimization (ESI+):

    • Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C to ensure complete droplet evaporation without thermally degrading the labile nitro group.

  • Collision-Induced Dissociation (CID) Acquisition:

    • Isolate the precursor ion ([M+H]+ at m/z 224.1) in Q1.

    • Crucial Step: Ramp the Collision Energy (CE) dynamically from 15 eV to 40 eV. Low CE (15-20 eV) is required to capture the fragile ortho-effect water loss, while high CE (35-40 eV) is necessary to shatter the aromatic core[6].

Workflow Prep Sample Prep + SIL-IS Spike LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Q1 Isolation (m/z 224.1) ESI->Q1 CID CID Cell (15-40 eV) Q1->CID TOF TOF/Q3 Detection CID->TOF

Self-validating LC-ESI-MS/MS analytical workflow with SIL-IS integration.

Quantitative Data Interpretation

For researchers transferring this validation method to a Triple Quadrupole (QqQ) for high-throughput Multiple Reaction Monitoring (MRM), the following diagnostic transitions should be programmed.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMechanistic AssignmentOptimal CE (eV)
224.103[M+H]⁺206.09218 Da (H₂O)Ortho-effect hydrogen abstraction15
224.103 [M+H]⁺180.08244 Da (C₂H₄O)Morpholine ring opening25
224.103 [M+H]⁺178.10346 Da (NO₂)Nitro group cleavage20
224.103 [M+H]⁺134.08290 DaDual loss (NO₂ + C₂H₄O)35

Note: The presence of the m/z 206.092 fragment is the definitive confirmation of the 3,4-substitution pattern due to the ortho-effect, distinguishing it from 2,4- or 2,6- isomers.

References

  • "Heterocyclic compounds as kinase inhibitors" (EP2699572A1). Google Patents.
  • "Fragmentation route of doubly ionized benzene, aniline, and nitroanilines monomers using a novel protocol from density functional theory and QTAIM". ProQuest. URL: [Link]

  • Danikiewicz, W. "Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects". European Journal of Mass Spectrometry. URL:[Link]

  • "Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines". The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

  • "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies". SciSpace. URL: [Link]

Sources

Validation

Comparative Guide: Spectrophotometric Determination of 4-(morpholin-4-yl)-3-nitroaniline in API Synthesis

Introduction & Context 4-(morpholin-4-yl)-3-nitroaniline is a high-value, critical intermediate in the synthesis of oxazolidinone-class antibacterial agents, most notably Linezolid. In pharmaceutical manufacturing, the r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

4-(morpholin-4-yl)-3-nitroaniline is a high-value, critical intermediate in the synthesis of oxazolidinone-class antibacterial agents, most notably Linezolid. In pharmaceutical manufacturing, the rigorous quantification of this intermediate is essential for reaction monitoring, yield optimization, and impurity profiling.

While High-Performance Liquid Chromatography (HPLC) remains the industry standard for final Active Pharmaceutical Ingredient (API) release[1], UV-Vis spectrophotometric methods offer rapid, cost-effective, and highly adaptable alternatives for in-process quality control (IPQC). This guide objectively compares direct UV-Vis spectrophotometry and derivatization-based visible spectrophotometry against HPLC, providing researchers with self-validating protocols for the accurate determination of 4-(morpholin-4-yl)-3-nitroaniline.

Mechanistic Principles of Detection

To design a robust analytical method, one must understand the intrinsic structural properties of the analyte:

  • Direct UV-Vis Absorption (Push-Pull Chromophore): 4-(morpholin-4-yl)-3-nitroaniline features a heavily conjugated π -system. The electron-donating primary amine and morpholine ring, coupled with the strongly electron-withdrawing meta-nitro group, create an intramolecular charge transfer (ICT) system. This "push-pull" dipole results in a distinct, high-intensity absorption maximum ( λmax​ ) in the near-UV/visible region (typically 380–420 nm), allowing for direct quantification without chemical alteration[2][3].

  • Derivatization (Diazo-Coupling): In complex matrices (e.g., crude reaction mixtures) where background interference obscures the UV region, a colorimetric approach is required. The primary aromatic amine of the analyte can undergo diazotization with nitrous acid at low temperatures. The resulting electrophilic diazonium cation is then coupled with an electron-rich aromatic ring (such as 1-naphthol) in an alkaline medium. This forms a highly stable, intensely colored azo dye that shifts the absorption maximum to the visible region ( λmax​ ~ 610 nm), drastically improving specificity[4][5].

Workflow Start Sample: 4-(morpholin-4-yl) -3-nitroaniline Decision Select Analytical Approach Start->Decision DirectUV Direct UV-Vis (λmax ~ 400 nm) Decision->DirectUV DerivVis Diazotization-Coupling (λmax ~ 610 nm) Decision->DerivVis HPLC HPLC-UV (Reference Method) Decision->HPLC Prep1 Solvent Dissolution (e.g., Methanol) DirectUV->Prep1 Prep2 Acidic Diazotization + Naphthol Coupling DerivVis->Prep2 Prep3 Mobile Phase Prep Column Equilibration HPLC->Prep3 Quant Quantification & Validation (ICH Q2) Prep1->Quant Prep2->Quant Prep3->Quant

Analytical Strategy Decision Tree for 4-(morpholin-4-yl)-3-nitroaniline Quantification.

Comparative Analysis of Analytical Methodologies

The selection of the appropriate analytical technique hinges on the required sensitivity, matrix complexity, and throughput needs[2]. The table below summarizes the quantitative performance and operational parameters of the three primary methodologies.

ParameterDirect UV-Vis SpectrophotometryDiazo-Coupling Visible SpectrophotometryHPLC-UV (Industry Standard)
Analytical Principle Intrinsic push-pull chromophore absorptionChemical derivatization to azo dyeChromatographic separation + UV detection
Typical λmax​ ~380 - 420 nm~610 nm250 - 260 nm (or custom)
Specificity Low/Moderate (Prone to matrix interference)High (Specific to primary aromatic amines)Very High (Resolves structural analogs)
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.05 - 0.1 µg/mL< 0.01 µg/mL
Analysis Time < 2 minutes15 - 20 minutes10 - 30 minutes per run
Cost & Complexity LowLow to ModerateHigh (Requires columns, solvents, pumps)
Best Use Case Clean IPQC samples, rapid concentration checksCrude reaction mixtures, high-interference matricesFinal API release, rigorous impurity profiling

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the causality behind the experimental choice to ensure scientists can troubleshoot and adapt the method.

Protocol A: Direct UV-Vis Spectrophotometry

This method is ideal for isolated intermediates or clean process streams where background absorbance is minimal.

Reagents: Spectroscopic-grade Methanol or 80:20 Water:Methanol (v/v)[6]. Causality: Methanol is selected because it is UV-transparent above 210 nm and provides excellent solvation for the hydrophobic morpholine and aromatic rings, preventing aggregation that could cause light scattering and baseline drift.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh 10.0 mg of 4-(morpholin-4-yl)-3-nitroaniline reference standard and dissolve in 100 mL of methanol to yield a 100 µg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Spectral Scanning: Transfer a 10 µg/mL dilution to a 1-cm quartz cuvette. Scan the sample from 200 nm to 500 nm against a methanol blank. Identify the exact λmax​ (expected near 400 nm).

  • Calibration Curve Generation: Prepare serial dilutions ranging from 1.0 to 20.0 µg/mL. Measure the absorbance of each at the determined λmax​ .

  • Validation Check: Plot Absorbance vs. Concentration. According to ICH Q2(R1) guidelines, the correlation coefficient ( R2 ) must be ≥0.999 to confirm adherence to the Beer-Lambert law[1][6].

Protocol B: Visible Spectrophotometry via Diazotization-Coupling

This method isolates the signal of the primary amine, filtering out interferences from starting materials that lack the −NH2​ group.

Mechanism Analyte 4-(morpholin-4-yl) -3-nitroaniline (Primary Amine) Reagent1 NaNO2 / HCl (0-5°C) Analyte->Reagent1 Intermediate Diazonium Salt Intermediate Reagent1->Intermediate Reagent2 1-Naphthol / NaOH (Alkaline Medium) Intermediate->Reagent2 Product Azo Dye Complex (Intense Color, λmax ~ 610 nm) Reagent2->Product

Chemical Derivatization Pathway: Diazotization and Azo-Coupling Mechanism.

Reagents: 1.0 M HCl, 0.1% (w/v) Sodium Nitrite ( NaNO2​ ), 0.5% (w/v) Sulfamic Acid, 0.1% (w/v) 1-Naphthol in 1.0 M NaOH.

Step-by-Step Methodology:

  • Acidification & Diazotization: Transfer an aliquot of the sample solution (containing 0.5 - 10 µg of the analyte) into a 10 mL volumetric flask. Add 1.0 mL of 1.0 M HCl and 1.0 mL of 0.1% NaNO2​ . Incubate in an ice bath at 0–5 °C for 5 minutes.

    • Causality: The low temperature is strictly required because aliphatic and aromatic diazonium salts are highly unstable; thermal energy will cause them to rapidly decompose into phenols and nitrogen gas, destroying the assay's quantitative integrity.

  • Nitrite Scavenging: Add 1.0 mL of 0.5% sulfamic acid and swirl for 2 minutes.

    • Causality: Unreacted nitrous acid must be quenched. If left in solution, it will cause oxidative degradation of the 1-naphthol coupling agent, leading to high background noise and erratic absorbance readings.

  • Azo-Coupling: Add 2.0 mL of the 1-Naphthol/NaOH solution. The mixture will immediately develop a deep color. Dilute to the 10 mL mark with distilled water.

    • Causality: The alkaline medium (NaOH) deprotonates 1-naphthol to form a naphthoxide ion. This dramatically increases the electron density on the naphthyl ring, making it a highly reactive nucleophile for the electrophilic aromatic substitution by the diazonium cation[4][5].

  • Measurement: Allow the solution to stand for 10 minutes for color stabilization. Measure the absorbance at ~610 nm against a reagent blank prepared under identical conditions[4][5].

Data Interpretation & Validation Standards

To ensure the trustworthiness of the generated data, the spectrophotometric method must be validated against ICH Q2(R1) parameters[1][6]:

  • Specificity: Analyze a blank reaction matrix (without the analyte) using Protocol B. The absorbance at 610 nm should be negligible ( ≤0.05 AU), proving the method only detects the primary amine.

  • Precision (Repeatability): Analyze six replicates of a 100% test concentration. The Relative Standard Deviation (RSD) of the absorbance values must be <2.0% [6].

  • Accuracy (Recovery): Spike known amounts of 4-(morpholin-4-yl)-3-nitroaniline into a synthetic reaction matrix. Calculate the percentage recovery. Acceptable limits for IPQC spectrophotometric methods generally fall between 98.0% and 102.0%.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Hydrogenation Methods for 4-(Morpholin-4-yl)-3-nitroaniline

Introduction: The Critical Role of 4-Morpholino-benzene-1,3-diamine in Drug Discovery The selective reduction of 4-(morpholin-4-yl)-3-nitroaniline to its corresponding diamine, 4-morpholino-benzene-1,3-diamine, is a pivo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of 4-Morpholino-benzene-1,3-diamine in Drug Discovery

The selective reduction of 4-(morpholin-4-yl)-3-nitroaniline to its corresponding diamine, 4-morpholino-benzene-1,3-diamine, is a pivotal transformation in medicinal chemistry and pharmaceutical development. This resulting diamine serves as a crucial building block for a variety of complex molecular architectures. Notably, it is a key precursor for polyheterocyclic systems, including bis-benzimidazoles, which have demonstrated promising antitumor activity.[1]

Catalytic hydrogenation stands as the predominant industrial method for the reduction of aromatic nitro compounds, prized for its efficiency, cleaner reaction profiles, and the reusability of heterogeneous catalysts.[2] However, the choice of catalyst and reaction conditions profoundly impacts the reaction's success, influencing yield, selectivity, and economic viability.

This guide provides an in-depth comparison of common catalytic systems for the hydrogenation of 4-(morpholin-4-yl)-3-nitroaniline. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in drug development to make informed decisions for their synthetic campaigns.

Experimental Design & Key Benchmarking Parameters

To objectively compare different catalytic methods, a standardized experimental approach is essential. The following Key Performance Indicators (KPIs) form the basis of our evaluation.

Core Performance Metrics:
  • Conversion (%): The percentage of the 4-(morpholin-4-yl)-3-nitroaniline starting material that has been consumed.

  • Yield (%): The percentage of the desired 4-morpholino-benzene-1,3-diamine product isolated after the reaction.

  • Selectivity (%): A measure of how exclusively the desired product is formed relative to potential by-products. In this case, high selectivity means avoiding partial reduction (to hydroxylamine or nitroso intermediates) or cleavage of the morpholine ring.

  • Turnover Frequency (TOF): A measure of catalyst activity, calculated as moles of product formed per mole of active catalyst per unit of time (h⁻¹).

  • Catalyst Reusability: The ability of a catalyst to maintain its activity and selectivity over multiple reaction cycles, a critical factor for process sustainability and cost-effectiveness.

The general workflow for conducting a comparative benchmark study is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reactor 1. Reactor Setup (Autoclave/Flask) charge_reactants 2. Charge Substrate & Solvent prep_reactor->charge_reactants charge_catalyst 3. Add Catalyst charge_reactants->charge_catalyst inert 4. Inert Atmosphere (Purge with N2) charge_catalyst->inert hydrogenate 5. Introduce H2 (Set Pressure & Temp) inert->hydrogenate react 6. Monitor Reaction (TLC/HPLC/GC) hydrogenate->react cool 7. Cool & Depressurize react->cool Reaction Complete filter 8. Filter Catalyst cool->filter filter->charge_catalyst Catalyst Recycling concentrate 9. Concentrate Filtrate filter->concentrate purify 10. Purify Product (Crystallization/Chromatography) concentrate->purify analyze 11. Characterize Product (NMR, MS, HPLC Purity) purify->analyze

Caption: General workflow for benchmarking catalytic hydrogenation experiments.

Comparative Analysis of Catalytic Systems

The selection of the metallic catalyst is the most critical variable. We will compare the performance of common heterogeneous catalysts based on Palladium, Nickel, and Platinum, which are widely employed for nitro group reductions.[3]

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) H₂ (1-5 atm), 20-70°C, Ethanol/MethanolHigh activity and selectivity under mild conditions; most commonly used method.[2][4]Higher cost than non-precious metals; can catalyze dehalogenation if applicable.[3]
Raney Nickel (Raney® Ni) H₂ (3-5 atm), 25-100°C, Ethanol/MethanolCost-effective, suitable for large-scale industrial processes.[3][5]Can be pyrophoric and requires careful handling; may exhibit lower selectivity.[3]
Platinum on Carbon (Pt/C) H₂ (3-10 atm), 25-80°C, Ethanol/THFRobust and less prone to poisoning by certain functional groups compared to Pd/C.[3]Generally more expensive than Pd/C and Raney Ni; may require more forcing conditions.[3]
Ruthenium on Carbon (Ru/C) H₂ (5-20 atm), 50-120°C, EthanolHigh activity; can be engineered for high selectivity.[6][7]Can potentially over-reduce, hydrogenating the aromatic ring if not controlled.[8]
Copper-based Catalysts H₂ transfer (e.g., HCOOH), 100-130°C, EG/DMFLower cost non-precious metal; effective in transfer hydrogenation.[9]Often requires higher temperatures; catalyst stability can be a concern.[9]
The Causality Behind Experimental Choices
  • Choice of Metal: The catalytic activity follows a general trend where precious metals (Pd, Pt, Ru) are more active at lower temperatures than base metals (Ni, Cu). The choice balances cost, activity, and selectivity. Palladium is often the first choice due to its excellent performance under mild conditions.[2]

  • Solvent: Protic solvents like ethanol and methanol are preferred as they effectively dissolve the nitroaniline substrate and have high hydrogen solubility. For some substrates, solvent choice can be critical; for instance, meta-nitroaniline hydrogenation showed poor conversion in ethanol but was successful in isopropanol (IPA).[10]

  • Pressure & Temperature: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, typically accelerating the reaction rate. However, optimal pressure must be determined empirically, as excessively high pressures can sometimes lead to side reactions or be unnecessary. Temperature provides the activation energy for the reaction but must be controlled to prevent by-product formation.

Mechanistic Considerations

The catalytic hydrogenation of an aromatic nitro group is a stepwise process occurring on the surface of the metal catalyst. Understanding this pathway is key to controlling selectivity and minimizing impurities.

G cluster_catalyst Catalyst Surface (e.g., Pd) cluster_reaction Reduction Pathway H2 H₂ (gas) H_ads 2H (adsorbed) H2->H_ads Dissociation RNO2 Ar-NO₂ (Nitroaniline) RNO Ar-NO (Nitroso) RNHOH Ar-NHOH (Hydroxylamine) RNO2->RNO +2H RNO->RNHOH +2H RNH2 Ar-NH₂ (Diamine Product) RNHOH->RNH2 +2H

Caption: Simplified mechanism for nitro group hydrogenation on a metal catalyst surface.

The reaction proceeds via nitroso and hydroxylamine intermediates.[11][12] These species are typically highly reactive and are not observed in significant quantities under most conditions. However, incomplete reactions or non-optimal conditions can lead to their accumulation, potentially forming dimeric impurities like azoxy or azo compounds. The goal of a well-benchmarked protocol is to ensure the reaction proceeds completely to the desired amine.

Validated Experimental Protocols

The following protocols are provided as robust starting points for the hydrogenation of 4-(morpholin-4-yl)-3-nitroaniline.

Protocol 1: High-Performance Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from standard procedures for nitroarene reduction and is expected to provide high yield and selectivity.[4]

Materials:

  • 4-(morpholin-4-yl)-3-nitroaniline

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite® or a similar filter aid

Procedure:

  • Reactor Setup: To a hydrogenation flask or a Parr shaker autoclave, add 4-(morpholin-4-yl)-3-nitroaniline (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.5-2.0 mol% Pd relative to the substrate). Note: The catalyst loading should be optimized. Start with a lower loading and increase if necessary.

  • Inerting: Seal the vessel and purge the system with nitrogen gas 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas 3-5 times. Pressurize the vessel to the desired pressure (start with 3 atm / ~45 psi) and begin stirring.

  • Reaction Monitoring: Maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake or by periodically taking samples for analysis by TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol. Caution: Do not allow the filtered catalyst cake to dry completely in the air, as it can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-morpholino-benzene-1,3-diamine. The product can be further purified by recrystallization if necessary.

Protocol 2: Cost-Effective Hydrogenation using Raney Nickel

This protocol provides a more economical alternative, suitable for larger-scale synthesis.[3]

Materials:

  • 4-(morpholin-4-yl)-3-nitroaniline

  • Raney® Nickel (active grade, in water or ethanol slurry)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

Procedure:

  • Reactor Setup: To a suitable autoclave, add 4-(morpholin-4-yl)-3-nitroaniline (1.0 eq) and methanol (15-25 mL per gram of substrate).

  • Catalyst Addition: Safety First: Raney Nickel is pyrophoric and must be handled with extreme care under a liquid or inert atmosphere. Carefully add the Raney Nickel slurry (typically 5-10 wt% relative to the substrate) to the reaction vessel. Ensure the catalyst is always kept wet with solvent.[10]

  • Inerting: Seal the vessel and purge thoroughly with nitrogen gas (5-7 times).

  • Hydrogenation: Purge the system with hydrogen gas (3-5 times). Pressurize the vessel to 4-5 atm (~60-75 psi) and begin vigorous stirring. The reaction may be slightly exothermic; maintain the temperature between 25-40°C.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-12 hours.

  • Workup: After completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Catalyst Removal: Allow the catalyst to settle. The supernatant can be carefully decanted or the mixture can be filtered through a Celite® pad, ensuring the catalyst bed is never allowed to run dry.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the product.

Conclusion and Recommendations

For the laboratory-scale synthesis of 4-morpholino-benzene-1,3-diamine where high purity and mild conditions are paramount, Palladium on Carbon (Pd/C) is the recommended catalyst. It consistently provides high yields and selectivity under low pressure and at room temperature. For process development and scale-up where cost is a significant driver, Raney Nickel presents a viable and economical alternative, provided the necessary safety protocols for handling pyrophoric catalysts are strictly followed.

Ultimately, the optimal method will depend on the specific requirements of the project, balancing factors of cost, scale, purity, and available equipment. This guide provides the foundational data and protocols to begin this critical benchmarking process, enabling researchers to efficiently and safely produce this valuable pharmaceutical intermediate.

References

  • EvitaChem. Buy 4-morpholinyl-3-nitroaniline (EVT-8552972).
  • Cini, E., et al. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development.
  • BenchChem. Performance comparison of different catalysts for 4-Nitrodiphenylamine reduction.
  • Wang, Y., et al. Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Molecules.
  • Shah, P. N., et al. Reaction Calorimetry Study of Hydrogenation of Nitroaniline Isomers to Phenylenediamine Isomers. Organic Process Research & Development.
  • ResearchGate. Catalytic reduction of different nitroarenes.
  • Gutmann, B., et al. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • Csonka, R., et al. Comparison of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of Aromatic Nitro Compounds. Catalysts.
  • ChemicalBook. 4-Morpholinoaniline synthesis.
  • Clariant. Hydrogenation of nitro compounds to anilines.
  • Das, T.K., & Das, N.C. Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction. International Nano Letters.
  • Varga, E., et al. Concurrent Hydrogenation of Aromatic and Nitro Groups over Carbon-Supported Ruthenium Catalysts. ACS Catalysis.
  • ResearchGate. Catalytic production of anilines by nitro-compounds hydrogenation over highly recyclable platinum nanoparticles supported on halloysite nanotubes.
  • Patent WO2019138362A1. Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Zhang, L., et al. Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. Catalysts.
  • Stolar, T., et al. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules.
  • Wang, Y., et al. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts.
  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid...
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • ResearchGate. Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives.
  • Breuning, M., et al. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry.
  • ResearchGate. Kinetic curves of hydrogen uptake in the 4-nitroaniline hydrogenation...
  • Liu, Y., et al. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry.
  • Google Patents. CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.
  • Sarsenova, L., et al. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy.
  • Frontiers in Chemistry. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.

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Safety & Regulatory Compliance

Safety

4-(Morpholin-4-yl)-3-nitroaniline proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of 4-(Morpholin-4-yl)-3-nitroaniline As a critical building block in the synthesis of advanced pharmaceutical intermediates—particularly in the development of he...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 4-(Morpholin-4-yl)-3-nitroaniline

As a critical building block in the synthesis of advanced pharmaceutical intermediates—particularly in the development of heterocyclic kinase inhibitors for oncology and autoimmune therapies[1]—4-(Morpholin-4-yl)-3-nitroaniline (CAS: 5367-65-7) is a staple in modern drug discovery laboratories.

However, like many nitroaromatic compounds, it presents significant occupational health and environmental risks. Nitroanilines are known to be toxic via inhalation, ingestion, and dermal absorption, and they pose long-term hazards to aquatic ecosystems[2]. To support researchers, scientists, and Environmental Health and Safety (EHS) professionals, this guide provides a field-proven, self-validating system for the safe handling, accumulation, and final disposal of this compound.

Part 1: Chemical Profile & Hazard Causality

Before implementing a disposal protocol, it is essential to understand why specific safety measures are required. The presence of the nitro group makes the compound susceptible to rapid decomposition under extreme thermal stress, while the aniline moiety facilitates rapid systemic absorption, potentially leading to methemoglobinemia (a condition where blood loses its oxygen-carrying capacity)[3].

Table 1: Quantitative Physicochemical and Hazard Summary

PropertySpecification
Chemical Name 4-(Morpholin-4-yl)-3-nitroaniline
CAS Registry Number 5367-65-7[4]
Molecular Formula C10H13N3O3[4]
Molecular Weight 223.23 g/mol [4]
Physical Form Solid (Powder/Crystals)[5]
Primary Hazards Toxic (Oral/Inhalation/Dermal), Aquatic Toxicity[2]
Environmental Fate High persistence; Do not flush into sanitary sewers[2]

Part 2: Step-by-Step Disposal Methodology

Under the Resource Conservation and Recovery Act (RCRA), laboratory generators are legally responsible for the "cradle-to-grave" management of hazardous waste[6]. 4-(Morpholin-4-yl)-3-nitroaniline must never be disposed of in regular trash or poured down the drain[7].

Phase 1: Waste Segregation and Accumulation
  • Solid Waste (Powders and Contaminated Consumables):

    • Procedure: Collect all unreacted powder, contaminated weighing paper, pipette tips, and gloves in a dedicated, chemically compatible, and sealable container.

    • Causality: Nitroaromatics must be kept away from strong oxidizing agents, strong acids, and strong reducing agents to prevent exothermic reactions in the waste stream[2].

  • Liquid Waste (Reaction Liquors and Filtrates):

    • Procedure: If the compound is dissolved in organic solvents (e.g., Methanol, DMSO), segregate the waste into a designated "Non-Halogenated Organic Waste" carboy. If chlorinated solvents (e.g., Chloroform) were used, route to "Halogenated Organic Waste."

    • Causality: Mixing incompatible solvent streams can cause pressure build-up or compromise the incinerator's emission scrubbers during final destruction.

Phase 2: Spill Containment and Recovery

In the event of an accidental spill of the dry powder:

  • Dampening: Immediately dampen the powder with a light mist of water before sweeping[8].

    • Causality: Dry sweeping generates airborne dust clouds. Nitroaniline dusts are highly toxic when inhaled and can form explosive mixtures with air in confined spaces[8].

  • Collection: Use an inert absorbent material (e.g., vermiculite or damp paper towels) to collect the residue.

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting all wash-water as hazardous waste[9].

Phase 3: Empty Container Decontamination

Empty reagent bottles that previously held 4-(Morpholin-4-yl)-3-nitroaniline are still considered hazardous waste until properly decontaminated[7].

  • Triple Rinsing: In a fume hood, rinse the empty container three times with a compatible solvent (e.g., Acetone or Methanol)[7].

  • Rinsate Disposal: Pour all rinsate into the appropriate liquid hazardous waste carboy[7].

  • Defacing: Once triple-rinsed, completely deface or remove the original chemical label. The container may now be disposed of as non-hazardous glass/plastic waste, depending on institutional EHS policy[7].

Phase 4: Final Treatment

Arrange for the pickup of all sealed and labeled waste containers by a licensed hazardous waste disposal contractor[9]. The industry standard for the final destruction of nitroaromatic pharmaceutical intermediates is high-temperature incineration at an EPA-approved facility, which safely breaks down the nitrogenous compounds into elemental gases while scrubbing out harmful NOx emissions.

Part 3: Waste Workflow Visualization

WasteDisposal Start 4-(Morpholin-4-yl)-3-nitroaniline Waste Generated Decision Waste State? Start->Decision Spill Accidental Spill Start->Spill Solid Solid Waste (Powder/Crystals) Decision->Solid Liquid Liquid Waste (In Solution) Decision->Liquid SolidBin Seal in dedicated hazardous waste container Solid->SolidBin LiquidBin Segregate into non-halogenated or halogenated waste stream Liquid->LiquidBin SpillClean Dampen to avoid dust, sweep to solid waste Spill->SpillClean Incineration Licensed High-Temperature Incineration Facility SolidBin->Incineration LiquidBin->Incineration SpillClean->SolidBin

Decision matrix for the safe laboratory disposal of 4-(Morpholin-4-yl)-3-nitroaniline.

References

  • [9] Combi-Blocks. Safety Data Sheet: 31161-46-3 (General Nitroaniline Disposal Guidelines). Retrieved from:

  • [8] West Liberty University. p-Nitroaniline Safety and Ecological Information. Retrieved from:

  • [7] BenchChem. Proper Disposal of Nitroanilines: A Guide for Laboratory Professionals. Retrieved from:

  • [2] Fisher Scientific. SAFETY DATA SHEET: Nitroanilines. Retrieved from:

  • [4] CATO Chem. 4-Morpholino-3-nitroaniline Properties. Retrieved from:

  • [10] BenchChem. 4-morpholinyl-3-nitroaniline IUPAC and CAS Data. Retrieved from:

  • [6] US Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. Retrieved from:

  • [3] Wikipedia. 4-Nitroaniline Toxicity and Safety. Retrieved from:

  • [5] CNESST. p-Nitroaniline Physical Properties and Hygiene. Retrieved from:

  • [1] Google Patents. EP2699572A1 - Heterocyclic compounds as kinase inhibitors. Retrieved from:

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Handling

Personal protective equipment for handling 4-(Morpholin-4-yl)-3-nitroaniline

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Handling complex functionalized aromatics like 4-(Morpholin-4-yl)-3-nitroaniline (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Handling complex functionalized aromatics like 4-(Morpholin-4-yl)-3-nitroaniline (CAS 5367-65-7) requires understanding the precise toxicological pathways the molecule can trigger. By understanding why a chemical behaves the way it does, we can design self-validating protocols that protect researchers and maintain the integrity of the experiment.

Below is the comprehensive, step-by-step operational and safety guide for handling this compound, designed for drug development professionals and synthetic chemists.

Executive Summary & Chemical Profile

4-(Morpholin-4-yl)-3-nitroaniline is a dark red to brown powder widely used as an intermediate in pharmaceutical synthesis. Its hazard profile is driven by two distinct structural moieties: the nitroaniline core , which poses severe systemic toxicity risks, and the morpholine ring , which contributes to local tissue irritation.

Table 1: Chemical & Quantitative Hazard Profile

Property / HazardValue / GHS ClassificationMechanistic Implication
CAS Number 5367-65-7Unique identifier for SDS retrieval and waste tracking.
Physical State Solid (Fine Powder)High risk of aerosolization and inhalation during transfer.
H302 Harmful if swallowedRapid gastrointestinal absorption due to lipophilicity.
H315 / H319 Skin & Serious Eye IrritationMorpholine basicity disrupts mucosal and epidermal lipid bilayers.
H335 May cause respiratory irritationParticulate deposition in the upper respiratory tract.

Mechanistic Toxicology: The "Why" Behind the Protocol

To design an effective Personal Protective Equipment (PPE) strategy, we must first map the compound's toxicological pathway.

Nitroaromatics and anilines are notorious for causing methemoglobinemia [1]. Because 4-(Morpholin-4-yl)-3-nitroaniline is highly lipophilic, it can easily bypass standard epidermal barriers if improper gloves are used. Once absorbed systemically, hepatic enzymes (CYP450) N-hydroxylate the aniline amine. These reactive metabolites oxidize the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ )[2]. The resulting methemoglobin cannot bind oxygen, leading to chemical asphyxiation, cyanosis, and severe tissue hypoxia[3].

G A 4-(Morpholin-4-yl)- 3-nitroaniline B Dermal / Inhalation Absorption A->B Penetration C Hepatic Metabolism (N-hydroxylation) B->C CYP450 Enzymes D Hemoglobin Oxidation (Fe2+ to Fe3+) C->D Reactive Metabolites E Methemoglobinemia & Tissue Hypoxia D->E Impaired O2 Transport

Pathophysiological mechanism of nitroaniline-induced methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Based on the systemic and local hazards identified above, standard laboratory PPE is insufficient. A multi-layered barrier system is required.

Table 2: Required PPE and Mechanistic Justification

Protection ZoneRequired EquipmentCausality & Scientific Justification
Hands (Primary) Double-Gloving: Inner 4-mil Nitrile, Outer 8-mil Butyl Rubber or Heavy Nitrile.Nitroaromatics permeate thin nitrile over time. The inner glove acts as a clean barrier during outer glove removal, preventing secondary dermal exposure.
Eye/Face ANSI Z87.1 Chemical Splash Goggles + Face Shield.The morpholine moiety causes severe ocular irritation. Goggles prevent vapor/dust ingress; the shield protects the facial epidermis.
Body Flame-retardant lab coat + Disposable Tyvek sleeves.Fine powders cling to lab coats. Tyvek sleeves prevent the powder from rubbing into the forearms (a high-absorption zone).
Respiratory N95 or P100 particulate respirator (if outside hood).Blocks inhalation of aerosolized particles, preventing direct alveolar absorption and subsequent methemoglobinemia.

Standard Operating Procedure (SOP) for Handling

This protocol is designed as a self-validating system —every operational step includes a verification check to ensure the safety boundary remains intact.

Step 1: Environmental Setup & Airflow Validation

  • Action: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

  • Validation: Before uncapping the reagent, verify the digital airflow monitor reads a minimum face velocity of 100 fpm. Tape a small piece of tissue to the sash; it must pull inward steadily.

Step 2: PPE Donning & Barrier Verification

  • Action: Don the PPE matrix outlined in Table 2. Tape the junction between your Tyvek sleeves and the outer gloves.

  • Validation: Perform a tactile stretch test on the outer gloves to ensure no micro-tears are present before handling the chemical.

Step 3: Anti-Static Weighing & Transfer

  • Action: 4-(Morpholin-4-yl)-3-nitroaniline is a fine powder prone to electrostatic dispersion. Use an anti-static ionizer gun on the weighing boat and a grounded, stainless-steel spatula.

  • Validation: The powder should rest flat in the boat and not "jump" or cling to the sides of the spatula during transfer.

Step 4: Closed-System Dissolution

  • Action: Dissolve the powder in your primary reaction solvent (e.g., DMF, DMSO, or DCM) directly within the fume hood. Do not transport the dry powder across the lab.

  • Validation: Visually confirm complete dissolution. The solution should be homogeneous with no suspended particulates before the flask is sealed and moved.

Workflow Step1 1. Fume Hood Setup & Airflow Validation Step2 2. PPE Donning & Barrier Verification Step1->Step2 Step3 3. Anti-static Weighing & Transfer Step2->Step3 Step4 4. Closed-System Dissolution Step3->Step4 Step5 5. Decontamination & Waste Segregation Step4->Step5

Self-validating standard operating workflow for handling 4-(Morpholin-4-yl)-3-nitroaniline.

Spill Response and Disposal Plan

In the event of a spill, the primary risk shifts from controlled exposure to acute aerosolization.

Emergency Spill Response:

  • Evacuation & Isolation: Immediately clear personnel from the area. Do not attempt cleanup without upgrading PPE.

  • PPE Escalation: Don a P100 half-mask respirator and heavy-duty butyl rubber gloves.

  • Wet Containment: Never dry sweep. Gently cover the spilled powder with absorbent pads dampened with a 10% ethanol/water solution. This collapses the dust cloud and traps the lipophilic powder.

  • Mechanical Collection: Use a non-sparking, disposable scoop to transfer the damp mass into a hazardous waste bag.

  • Chemical Decontamination: Wash the spill surface with a mild acidic solution (e.g., 5% acetic acid) to neutralize the basicity of the morpholine ring, followed by standard soap and water.

Disposal Protocols:

  • Classification: Classify waste as "Toxic Organic Solid" (EPA Waste Codes for nitroaromatics).

  • Segregation: Do not mix with strong oxidizers, acids, or reducing agents, as nitroaromatics can undergo violent exothermic reduction.

  • Storage: Store in a sealed, clearly labeled high-density polyethylene (HDPE) container within a secondary containment bin until collected by Environmental Health and Safety (EHS).

References

  • U.S. Environmental Protection Agency (EPA). "Provisional Peer-Reviewed Toxicity Values for 4-Nitroaniline." EPA, [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Dinitrobenzenes." Centers for Disease Control and Prevention (CDC),[Link]

  • Wikipedia, The Free Encyclopedia. "Methemoglobin." Wikipedia, [Link]

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